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7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride Documentation Hub

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  • Product: 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride
  • CAS: 41512-06-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl Chloride: Synthesis, Reactivity, and Applications

Executive Summary 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS 41512-06-5) is a highly versatile, bifunctional building block widely utilized in chemical biology, medicinal chemistry, and organic electronics....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS 41512-06-5) is a highly versatile, bifunctional building block widely utilized in chemical biology, medicinal chemistry, and organic electronics. Featuring an electron-deficient 2,1,3-benzothiadiazole core, this compound possesses two distinct reactive sites: a highly electrophilic sulfonyl chloride moiety at the 4-position and a cross-coupling-compatible bromide at the 7-position.

This unique structural topology enables researchers to execute orthogonal functionalization. Scientists can first generate stable sulfonamide linkages with primary or secondary amines, and subsequently extend the conjugated


-system via palladium-catalyzed cross-coupling reactions. This guide provides an authoritative overview of its physicochemical properties, synthesis protocols, and downstream applications in advanced materials and drug development.

Chemical Identity & Physicochemical Properties

To ensure rigorous experimental planning, the foundational physicochemical and structural data of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride are summarized below.

PropertyValue
Chemical Name 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride
CAS Registry Number 1 [2]
Molecular Formula C₆H₂BrClN₂O₂S₂
Molecular Weight 313.58 g/mol [2]
Melting Point 141–142 ºC [2]
SMILES O=S(=O)(Cl)c1ccc(Br)c2nsnc12 [3]
InChIKey CCRGYQMMVHOUPE-UHFFFAOYSA-N [3]
Precursor CAS 2 (4-Bromo-2,1,3-benzothiadiazole) [1]

Structural Analysis & Reactivity Profile

The utility of 7-bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride stems from the causality of its electronic distribution. The 2,1,3-benzothiadiazole ring is a well-documented electron acceptor.

  • Electrophilic Sulfonyl Chloride (-SO₂Cl): The strong electron-withdrawing nature of the heterocycle highly polarizes the S-Cl bond. This makes the sulfonyl chloride exceptionally susceptible to nucleophilic attack, allowing for rapid, selective sulfonamide formation with amines even at sub-ambient temperatures.

  • Activated Bromide (-Br): The bromine atom at the 7-position is activated for oxidative addition by Pd(0) catalysts. This facilitates Suzuki-Miyaura, Stille, or Sonogashira cross-couplings.

By attaching an electron-donating group via cross-coupling and utilizing the sulfonamide as an anchoring group, researchers can finely tune the Intramolecular Charge Transfer (ICT) state, creating highly sensitive "Push-Pull" fluorophores. Furthermore, in medicinal chemistry, this scaffold has been successfully deployed to synthesize libraries of plant glutathione transferase (GST) inhibitors to combat herbicide resistance [4].

G A 4-Bromo-2,1,3- benzothiadiazole (CAS 22034-13-5) B Chlorosulfonation (ClSO3H, Heat) A->B C 7-Bromo-2,1,3- benzothiadiazole-4- sulfonyl chloride B->C D Amine Coupling (Sulfonamide) C->D Nucleophilic Attack E Pd-Catalyzed Cross-Coupling D->E Activation of -Br F Bioactive Conjugate / Fluorophore E->F

Workflow illustrating the synthesis and dual-stage functionalization of the compound.

Synthesis Protocol: Chlorosulfonation of 4-Bromo-2,1,3-benzothiadiazole

The synthesis relies on the direct electrophilic aromatic substitution of2 [1].

Step-by-Step Methodology
  • Preparation: In a rigorously dried, argon-flushed round-bottom flask, add 4-bromo-2,1,3-benzothiadiazole (1.0 eq).

  • Addition: Slowly add an excess (typically 5–10 equivalents) of chlorosulfonic acid (ClSO₃H) dropwise at 0 °C.

    • Causality: Chlorosulfonic acid acts as both the solvent and the electrophile. The dropwise addition at 0 °C controls the highly exothermic nature of the initial protonation, preventing substrate charring or decomposition.

  • Heating: Gradually warm the mixture to 90–100 °C and stir for 4–6 hours.

    • Causality: Elevated thermal energy is required to drive the conversion of the intermediate sulfonic acid into the final sulfonyl chloride.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it dropwise onto crushed ice with vigorous stirring.

    • Causality: Ice quenching precipitates the highly hydrophobic sulfonyl chloride while safely hydrolyzing the excess chlorosulfonic acid. Using liquid water instead of ice would cause a violent exothermic spike, prematurely hydrolyzing the desired product back into a sulfonic acid.

  • Isolation: Extract the aqueous suspension with dichloromethane (DCM), wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The highly polar sulfonic acid intermediate will remain at the baseline, while the non-polar sulfonyl chloride product migrates with an


 of ~0.6. Confirm product identity via LC-MS (

313.5

) and observe the distinct isotopic pattern of the Br and Cl atoms (M, M+2, M+4).

Experimental Workflows for Downstream Application

Workflow 1: Bioconjugation via Sulfonamide Formation

This protocol outlines the attachment of the benzothiadiazole core to an amine-containing biomolecule or pharmacophore, a technique heavily utilized in the synthesis of3 [4].

  • Solvation: Dissolve the target amine (1.0 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DCM.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the unreacted amine nucleophile.

  • Coupling: Add 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (1.1 eq) portion-wise at 0 °C.

  • Propagation: Stir at room temperature for 2 hours.

  • Purification: Quench with water, extract the organic layer, and purify via flash chromatography.

Self-Validating System Checkpoint: The conversion is confirmed by the disappearance of the highly electrophilic starting material on TLC. IR spectroscopy of the purified product will show strong, distinct S=O stretching bands around 1330 and 1160 cm⁻¹.

Workflow 2: Suzuki-Miyaura Cross-Coupling for Fluorophore Extension

To tune the photophysical properties, the bromide handle is reacted with an arylboronic acid.

  • Assembly: Combine the bromobenzothiadiazole sulfonamide (1.0 eq), an arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq) in a Schlenk tube.

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1) and 2M aqueous K₂CO₃ (3.0 eq).

    • Causality: The biphasic solvent system dissolves both organic and inorganic reagents. K₂CO₃ activates the boronic acid to form an electron-rich boronate complex, drastically accelerating the transmetalation step of the catalytic cycle.

  • Reaction: Reflux under argon for 12 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via column chromatography.

Self-Validating System Checkpoint: Successful cross-coupling is visually indicated by a pronounced bathochromic (red) shift in the fluorescence emission of the reaction mixture under a 365 nm UV lamp, confirming the successful extension of the conjugated


-system.

Photophysics Start Base Fluorophore Core (Benzothiadiazole) Mod1 Sulfonamide Linkage (Electron Withdrawing) Start->Mod1 Modifies HOMO/LUMO Mod2 Aryl/Alkyl Extension (Electron Donating) Start->Mod2 Extends Conjugation Result Push-Pull ICT System (Red-Shifted Emission) Mod1->Result Mod2->Result

Intramolecular charge transfer (ICT) tuning via dual functionalization of the core.

References

  • PubChemLite (Université du Luxembourg). "C6H2BrClN2O2S2 - Explore - PubChemLite." Available at:[Link]

  • Google Patents (WO2009034396A2). "Method and means relating to multiple herbicide resistance in plants.

Sources

Exploratory

Strategic Utilization of Benzothiadiazole Sulfonyl Chlorides: Synthesis, Reactivity, and Applications

Executive Summary: The Fluorogenic Electrophile Benzothiadiazole (BTD) is a privileged heterocyclic scaffold, renowned for its high electron affinity, exceptional photostability, and large Stokes shift. When functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorogenic Electrophile

Benzothiadiazole (BTD) is a privileged heterocyclic scaffold, renowned for its high electron affinity, exceptional photostability, and large Stokes shift. When functionalized as a sulfonyl chloride (BTD-SO₂Cl) , this moiety transforms from a passive fluorophore into a highly reactive electrophilic "warhead."

For the organic chemist and drug developer, BTD-SO₂Cl derivatives serve two critical functions:

  • Bioisosteric Design: A lipophilic, electron-deficient alternative to the classic tosyl or dansyl groups in medicinal chemistry.

  • Fluorescent Labeling: A ratiometric or solvatochromic handle that forms stable sulfonamides with primary and secondary amines, widely used in proteomic profiling and environmental sensing.

This guide details the rigorous synthesis, handling, and application of these derivatives, moving beyond standard textbook protocols to address the specific instability and regioselectivity challenges inherent to the BTD core.

Structural Logic & Regiochemistry

The 2,1,3-benzothiadiazole ring is electron-deficient due to the two imine nitrogens. This creates a specific challenge for electrophilic aromatic substitution (EAS), such as chlorosulfonation.

  • The 4-Position: The most common site for derivatization to create "Dansyl-like" probes. Access usually requires starting from 4-amino-BTD via diazonium chemistry.

  • The 5-Position: Accessible via direct chlorosulfonation only if an activating group (e.g., methyl) is present to overcome the ring's deactivation.

Comparative Properties Table
PropertyBTD-4-Sulfonyl ChlorideBTD-5-Sulfonyl ChlorideDansyl Chloride (Benchmark)
Electronic Nature Strongly Electron WithdrawingModerate (depends on substituents)Electron Rich (Donor-Acceptor)
Fluorescence High (Green/Yellow emission)High (Blue/Green emission)High (Green)
Hydrolytic Stability Low (Requires anhydrous storage)ModerateModerate
Primary Synthesis Meerwein Reaction (Diazotization)Direct ChlorosulfonationDirect Chlorosulfonation
Main Application Bio-imaging, Cysteine probesOrganic Electronics precursorsProtein Labeling

Synthesis Pathways: The Decision Matrix

The synthesis of BTD-SO₂Cl is not "one size fits all."[1] The method must be chosen based on the starting material's electronic bias.

Method A: The Meerwein Sulfonylation (Gold Standard for 4-Isomer)

Best for: Unsubstituted or electron-poor BTD rings where direct EAS fails.

This protocol avoids the harsh conditions of chlorosulfonic acid and provides regio-pure products by leveraging the amino group as a directing handle.[2]

Protocol:

  • Diazotization: Dissolve 4-amino-2,1,3-benzothiadiazole in conc. HCl/AcOH. Cool to -5°C. Add NaNO₂ (1.2 eq) dropwise. Critical: Maintain temp < 0°C to prevent diazo decomposition.

  • Sulfur Dioxide Activation: In a separate vessel, saturate glacial acetic acid with SO₂ gas (bubbling for 30 min). Add CuCl₂ (0.3 eq) as a catalyst.

  • Coupling: Pour the cold diazonium salt solution into the SO₂/CuCl₂ mixture.

  • Quench: As N₂ gas evolution ceases, pour onto ice water. The sulfonyl chloride precipitates as a yellow solid.

Method B: Direct Chlorosulfonation (Activated Systems)

Best for: 5-Methyl-2,1,3-benzothiadiazole.

Protocol:

  • Cooling: Charge a flask with chlorosulfonic acid (5 eq) and cool to 0°C.

  • Addition: Add 5-methyl-BTD portion-wise. The methyl group activates the ortho-position (the 4-position relative to the ring, but chemically distinct).

  • Heating: Warm to 60°C for 2 hours. The reaction is driven by the release of HCl.[3]

  • Workup: Dropwise addition to crushed ice. Caution: Violent reaction.

Visualization: Synthesis Decision Tree

SynthesisPathways Start Target Structure Check Is Ring Activated? (e.g., -CH3 group) Start->Check MethodA Method A: Direct Chlorosulfonation (HSO3Cl, 60°C) Check->MethodA Yes MethodB Method B: Meerwein Reaction (1. NaNO2/HCl 2. SO2/CuCl2) Check->MethodB No (Parent/Amino) Prod5 Activated Sulfonyl Chloride (e.g., 5-Me-4-SO2Cl) MethodA->Prod5 Prod4 4-Sulfonyl Chloride (Regio-pure) MethodB->Prod4

Figure 1: Selection logic for synthetic route based on substrate electronics.

Reactivity & Coupling: Sulfonamide Formation[1][2][3][4]

Once synthesized, the BTD-SO₂Cl is coupled to an amine (drug pharmacophore or protein lysine). This is a nucleophilic acyl substitution at the sulfur atom.

The "Self-Validating" Coupling Protocol

This protocol includes checkpoints to ensure the sulfonyl chloride has not hydrolyzed before reaction.

Reagents:

  • Amine substrate (1.0 eq)

  • BTD-SO₂Cl (1.1 eq)

  • Base: Pyridine (Solvent/Base) or DIPEA (1.5 eq) in DCM.

  • Catalyst: DMAP (0.1 eq) - Optional, speeds up difficult anilines.

Step-by-Step:

  • Quality Check (TLC): Spot the BTD-SO₂Cl starting material on TLC (Hexane/EtOAc). If a baseline spot (sulfonic acid) is dominant, re-chlorinate with SOCl₂/DMF before proceeding.

  • Dissolution: Dissolve amine in anhydrous DCM (0.1 M). Add DIPEA.

  • Addition: Add BTD-SO₂Cl as a solid in one portion at 0°C.

  • Monitoring: Warm to RT. The reaction is usually complete in <2 hours.

    • Validation: The reaction mixture should turn fluorescent (if the amine was non-fluorescent) or shift emission wavelength.

  • Workup: Wash with 1M HCl (to remove excess amine/pyridine)

    
     Brine 
    
    
    
    Dry over Na₂SO₄.
Mechanism of Action

The reaction proceeds via an addition-elimination mechanism (S_N2-like at Sulfur). The base acts as an HCl scavenger and, in the case of Pyridine/DMAP, a nucleophilic catalyst forming a reactive sulfonyl-pyridinium intermediate.

Mechanism R1 BTD-SO2-Cl (Electrophile) TS Transition State (Trigonal Bipyramidal) R1->TS R2 R-NH2 (Nucleophile) R2->TS Inter Sulfonyl-Ammonium Intermediate TS->Inter Prod BTD-Sulfonamide (Stable Product) Inter->Prod LG HCl (Salt) Inter->LG Elimination Base Base (DIPEA) Base->LG Scavenges H+

Figure 2: Mechanistic pathway of sulfonamide formation showing base-mediated proton scavenging.

Applications in Research & Development

Fluorescent Cysteine Probes

BTD-sulfonamides are often non-fluorescent or weakly fluorescent due to Photoinduced Electron Transfer (PET) from the sulfonamide nitrogen to the BTD core. Upon reaction with thiols (Cysteine) or specific cleavage events, the fluorescence is restored or shifted.

  • Mechanism:[4] The sulfonyl group acts as a strong electron-withdrawing group (EWG), modulating the Intramolecular Charge Transfer (ICT) state of the BTD core.

Medicinal Chemistry (Bioisosteres)

Replacing a phenyl-sulfonamide with a benzothiadiazole-sulfonamide often improves:

  • Metabolic Stability: The BTD ring is less prone to oxidative metabolism than electron-rich phenyl rings.

  • Lipophilicity: BTD is highly lipophilic, potentially improving membrane permeability.

References

  • Synthesis of BTD Sulfonyl Chlorides via Diazotization

    • Title: "A General Method for the Preparation of Sulfonyl Chlorides
    • Source:Angewandte Chemie Intern
    • URL:[Link] (Context: General Meerwein applicability).

  • Title: "Synthesis and properties of 5-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride.
  • Fluorescent Probe Applications

    • Title: "Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds."[5]

    • Source:Accounts of Chemical Research
    • URL:[Link]

  • Mechanistic Insight on Sulfonylation

    • Title: "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent."
    • Source:Organic Letters
    • URL:[Link]

Sources

Foundational

Strategic Engineering of Benzothiadiazole (BT) Acceptors for High-Performance Organic Photovoltaics

Topic: Electron-Deficient Benzothiadiazole (BT) Building Blocks for OPV Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist (Materials Chemistry) Executive Summary In the m...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electron-Deficient Benzothiadiazole (BT) Building Blocks for OPV Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist (Materials Chemistry)

Executive Summary

In the molecular library of organic photovoltaics (OPV), 2,1,3-benzothiadiazole (BT) remains the quintessential electron-deficient (acceptor) building block. Its planar geometry, high electron affinity, and ability to promote intramolecular charge transfer (ICT) make it the "workhorse" for narrowing the optical bandgap of conjugated polymers.

This guide moves beyond basic textbook definitions to address the application-critical engineering of BT units. We focus on the transition from standard BT to fluorinated analogues (F-BT, 2F-BT) and the precise synthetic protocols required to integrate them into high-efficiency donor-acceptor (D-A) copolymers.

Electronic Structure & Design Principles

The efficacy of BT stems from its ability to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer without significantly disrupting the Highest Occupied Molecular Orbital (HOMO) of the donor unit. This results in a "low bandgap" polymer capable of harvesting photons in the near-IR region.

The Quinoid Resonance Effect

BT units induce a quinoid character in the polymer backbone. Unlike the aromatic form, the quinoid form facilitates π-electron delocalization, reducing the bond length alternation (BLA) and effectively narrowing the bandgap (


).
Mechanism of Bandgap Engineering

The hybridization of the donor's high-lying HOMO and the acceptor's low-lying LUMO creates a new, narrower bandgap in the copolymer.

BandgapEngineering cluster_0 Orbital Hybridization Model cluster_1 Donor Donor Unit (High HOMO) Polymer D-A Polymer (Narrow Bandgap) Donor->Polymer HOMO Mixing Acceptor BT Acceptor (Low LUMO) Acceptor->Polymer LUMO Mixing Prop1 Red-Shifted Absorption Polymer->Prop1 Prop2 Enhanced Charge Transfer Polymer->Prop2

Figure 1: Orbital hybridization logic. The BT unit (Acceptor) dictates the LUMO level, while the Donor unit largely controls the HOMO, allowing independent tuning of


 and 

.
Strategic Functionalization: The Fluorine Revolution

The most critical advancement in BT engineering is the introduction of fluorine substituents. Replacing hydrogen with fluorine (atomic radius 1.20 Å vs 1.47 Å for H) exerts a profound influence on device physics without causing steric torsion.

Why Fluorinate? (Causality & Impact)
  • HOMO/LUMO Downshift: Fluorine is the most electronegative element (Pauling scale 4.0).[1] Inductive electron withdrawal lowers both HOMO and LUMO levels.

    • Result: Lower HOMO leads to higher Open Circuit Voltage (

      
      ), as 
      
      
      
      .[2]
  • Non-Covalent Interactions: The F atom creates local dipoles and enables F···S and F···H interactions.

    • Result: These "conformational locks" planarize the backbone, enhancing

      
      -
      
      
      
      stacking and hole mobility (
      
      
      ).
Comparative Data: H-BT vs. F-BT

The following table illustrates the impact of fluorination on a standard benzodithiophene (BDT) based polymer system.

Building BlockSubstituentHOMO (eV)LUMO (eV)Bandgap (eV)PCE Trend*Key Feature
BT Hydrogen-5.30-3.551.75~4 - 6%Baseline reference
F-BT Monofluoro-5.45-3.651.80~7 - 9%Balanced solubility/packing
2F-BT Difluoro-5.60-3.751.85>10%High

, strong aggregation

*Note: PCE (Power Conversion Efficiency) values are approximate for BDT-BT type copolymers in fullerene-based devices. Modern NFA blends yield significantly higher absolute numbers.

Experimental Protocol: Stille Polycondensation

Objective: Synthesis of a fluorinated D-A copolymer (e.g., PffBT4T-2OD) using Stille coupling. Rationale: Stille coupling is preferred over Suzuki for BT derivatives because it tolerates the sulfur-nitrogen heterocycle well and avoids the harsh bases that can sometimes degrade electron-deficient units.

Reagents & Equipment
  • Monomer A: 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole (1.0 eq)

  • Monomer B: 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene (1.0 eq)

  • Catalyst:

    
     (2 mol%) and 
    
    
    
    (8 mol%)
  • Solvent: Anhydrous Toluene / DMF (10:1 ratio)

  • Atmosphere: Argon (Strict

    
     exclusion required)
    
Step-by-Step Methodology
  • Pre-Polymerization Prep:

    • Flame-dry a 50 mL Schlenk tube. Cycle vacuum/Argon 3x.

    • Weigh monomers in a glovebox to ensure exact 1:1 stoichiometry. Critical: Any deviation >1% drastically reduces molecular weight (

      
      ) according to Carothers' equation.
      
  • Reaction Initiation:

    • Dissolve monomers in degassed toluene.

    • Add catalyst precursor and ligand.[3][4]

    • Heat to 110°C for 24–48 hours. The solution should turn deep purple/blue (indicative of extended conjugation).

  • End-Capping (Essential for Stability):

    • Add 2-tributylstannylthiophene (monofunctional) and stir for 4 hours (caps bromide ends).

    • Add 2-bromothiophene and stir for 4 hours (caps stannyl ends).

    • Why? Uncapped ends act as charge traps and recombination centers in the final device.

  • Purification (Soxhlet Extraction):

    • Precipitate polymer into methanol. Filter.

    • Load into a Soxhlet thimble.

    • Sequential Extraction: Methanol

      
       Hexanes 
      
      
      
      Chloroform
      
      
      Chlorobenzene.
    • Logic: Methanol/Hexanes remove oligomers and catalyst residues. The high-molecular-weight target polymer is usually collected in the hot Chlorobenzene fraction.

SynthesisWorkflow Reactants Monomers (1:1 Stoichiometry) Catalysis Pd2(dba)3 / P(o-tol)3 110°C, 48h Reactants->Catalysis EndCap End-Capping (Remove Traps) Catalysis->EndCap Purify Soxhlet Extraction (MeOH -> Hex -> CB) EndCap->Purify Final Target Polymer (High Mn) Purify->Final

Figure 2: Optimized Stille Polycondensation Workflow. The Soxhlet extraction step is critical for fractionating the polymer by molecular weight, ensuring low polydispersity (PDI).

Device Physics & Morphology Control

The chemical structure of the BT building block directly dictates the active layer morphology.

  • Face-On Orientation: Fluorinated BT units (2F-BT) promote a "face-on" orientation relative to the substrate. This is favorable for OPV because charge transport occurs vertically (perpendicular to the substrate) toward the electrodes.

  • Phase Separation: The miscibility of the BT-based donor with the acceptor (e.g., Y6 or PCBM) determines the domain size.

    • Protocol Check: If domains are too large (>50 nm), excitons recombine before reaching the interface. If too small, charge transport pathways are disrupted.

    • Optimization: Use 1,8-diiodooctane (DIO) or Chloronaphthalene (CN) as solvent additives (0.5 - 3% v/v) to tune the kinetics of film drying and optimize domain size.

References
  • Review of Benzothiadiazole in OPV

    • Title: Benzothiadiazole building units in solution-processable small molecules for organic photovoltaics.[5][6][7][8]

    • Source: Scilit / Review.[5][7][9]

    • Link:[Link]

  • Fluorination Effects on HOMO/LUMO

    • Title: Impact of fluorine substitution upon the photovoltaic properties of benzothiadiazole-fluorene alternate copolymers.[2][10][11]

    • Source: Journal of M
    • Link:[Link]

  • Stille Coupling Protocol & Mechanism: Title: Synthesis of conjugated polymer by the Stille Coupling Reaction. Source: BenchChem / Organic Synthesis Protocols.
  • High-Efficiency Polymer Design

    • Title: Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects.
    • Source: ACS M
    • Link:[Link]

Sources

Exploratory

7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride molecular weight and formula

Technical Monograph for Assay Development & Organic Synthesis Executive Summary 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS: 41512-06-5) represents a high-value "Janus" scaffold in chemical biology and materi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph for Assay Development & Organic Synthesis

Executive Summary

7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS: 41512-06-5) represents a high-value "Janus" scaffold in chemical biology and materials science. Unlike simple fluorophores, this molecule possesses orthogonal reactivity: a sulfonyl chloride motif for rapid nucleophilic conjugation (labeling) and a bromine substituent for palladium-catalyzed cross-coupling (Suzuki/Stille extension). This guide details the physicochemical identity, synthetic logic, and handling protocols required to utilize this compound as a building block for fluorescent probes and organic semiconductors.

Part 1: Physicochemical Identity & Mass Spectrometry Profile

Precise characterization of this compound is critical due to the distinctive isotopic signatures of Bromine (


) and Chlorine (

). When analyzing reaction mixtures via LC-MS, researchers must look for the characteristic "M+2" and "M+4" isotope patterns rather than a single molecular ion peak.
Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride
Common Identifier BTD-Br-SO2Cl
CAS Number 41512-06-5
Molecular Formula

Average Molecular Weight 313.57 g/mol
Monoisotopic Mass 311.84 Da (for

,

isotopologue)
Physical State Yellow to Orange Crystalline Solid
Melting Point 141–142 °C
Solubility Soluble in DCM, THF, Acetonitrile; Reacts with Water/DMSO
Fluorescence

nm;

nm (Solvent dependent)
Mass Spectrometry Note

In ESI-MS (positive mode), the sulfonyl chloride group is labile. You may observe the hydrolyzed sulfonic acid (


) or the sulfonamide derivative if quenched with an amine. The isotopic pattern will show an approximate 3:4:1 intensity ratio for peaks at m/z X, X+2, and X+4 due to the combination of 

(1:1) and

(3:1).

Part 2: Synthetic Architecture & Preparation

The synthesis of 7-bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride relies on the electrophilic aromatic substitution (EAS) of the parent bromide. The benzothiadiazole (BTD) ring is electron-deficient, making chlorosulfonation require forcing conditions (chlorosulfonic acid without solvent).

Mechanism of Synthesis

The reaction proceeds via the formation of a sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride in situ.

SynthesisPath Precursor 4-Bromo-2,1,3- benzothiadiazole Reagent Chlorosulfonic Acid (ClSO3H) Excess, Heat Precursor->Reagent Intermediate Sulfonic Acid Intermediate (Transient) Reagent->Intermediate Electrophilic Substitution Product 7-Bromo-2,1,3- benzothiadiazole- 4-sulfonyl chloride Intermediate->Product Dehydration/ Chlorination

Figure 1: Synthetic pathway via direct chlorosulfonation. The electron-withdrawing nature of the BTD ring directs substitution to the 4-position (para to the bromine).

Experimental Protocol: Chlorosulfonation

Note: This reaction generates HCl gas.[1] Perform strictly in a fume hood.

  • Preparation: Charge a dry round-bottom flask with chlorosulfonic acid (5–10 equivalents relative to precursor). Cool to 0°C using an ice bath.

  • Addition: Slowly add 4-bromo-2,1,3-benzothiadiazole portion-wise. The reaction is exothermic; maintain temperature <10°C during addition to prevent decomposition.

  • Reaction: Remove the ice bath and heat the mixture to 80–100°C for 2–4 hours. Monitor consumption of starting material (TLC: Hexane/EtOAc).

  • Quenching (Critical Step):

    • Prepare a beaker of crushed ice (approx. 10x reaction volume).

    • Dropwise , pour the reaction mixture onto the ice with vigorous stirring. Do not add ice to the acid.

  • Isolation: The sulfonyl chloride will precipitate as a yellow/orange solid. Filter immediately or extract with Dichloromethane (DCM).

  • Purification: Wash the organic layer with cold water (3x) and brine. Dry over anhydrous

    
    .[1] Flash chromatography is possible but silica gel can induce hydrolysis; rapid filtration through a short plug is preferred.
    

Part 3: Functional Utility & Reactivity Profile

This molecule serves as a "linchpin" scaffold. The sulfonyl chloride (


) reacts with nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonates, creating a fluorescent tag. The bromine (

) remains intact, allowing for subsequent

-conjugation extension via Suzuki-Miyaura or Stille coupling.
Bioconjugation Workflow

The following diagram illustrates the logic of using this scaffold to label a protein or peptide, followed by secondary functionalization.

Reactivity Scaffold 7-Bromo-BTD-Sulfonyl Chloride (Electrophile) Conjugate Stable Sulfonamide Conjugate (Fluorescent) Scaffold->Conjugate + Target / Base (pH 8.5) Target Target Amine (Protein/Peptide -NH2) Target->Conjugate FinalProbe Extended π-System (Red-Shifted Emission) Conjugate->FinalProbe + Boronic Acid / Coupling Coupling Palladium Catalyst (Suzuki/Stille)

Figure 2: Orthogonal reactivity workflow. Step 1: Sulfonylation (Labeling). Step 2: Cross-coupling (Property Tuning).

Protocol: Fluorescent Labeling of Primary Amines

This protocol mimics the classic Dansyl chloride method but utilizes the superior photostability of the BTD core.

  • Buffer: Prepare the target amine (e.g., amino acid or protein) in 0.1 M Sodium Bicarbonate (pH 8.5–9.0) . Avoid buffers with nucleophilic amines (Tris, Glycine).

  • Reagent Solution: Dissolve 7-bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride in anhydrous Acetone or DMF (10 mg/mL).

  • Incubation: Add the reagent solution to the buffer (keep organic solvent <10% v/v). Incubate at 4°C for 1 hour or Room Temp for 30 mins in the dark.

  • Quenching: Add hydroxylamine or dilute HCl to consume excess sulfonyl chloride.

  • Cleanup: Remove unreacted dye via Gel Filtration (Sephadex G-25) or Dialysis.

Part 4: Safety & Stability (E-E-A-T)

Hydrolytic Instability

Sulfonyl chlorides are moisture-sensitive.

  • Storage: Store solid under inert gas (Argon/Nitrogen) at -20°C.

  • Solvents: Use only anhydrous solvents for stock solutions. DMSO stocks should be used immediately, as DMSO can accelerate hydrolysis or react with the sulfonyl chloride over time.

Hazards[4]
  • Corrosive: Causes severe skin burns and eye damage.

  • Lachrymator: May cause irritation to respiratory tract.

  • Reaction Product: Hydrolysis generates HCl and the corresponding sulfonic acid.

References

  • Sigma-Aldrich. 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride Product Sheet. (Accessed 2026).[2] Link

  • Neto, B. A. D., et al. (2015).[3] "2,1,3-Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds." Journal of Organic Chemistry. (Review of BTD photophysics and synthesis). Link

  • PubChem. 4,7-Dibromo-2,1,3-benzothiadiazole (Precursor Data). National Library of Medicine. Link

  • Mroz, P., et al. (2010). "Synthesis and properties of new benzothiadiazole-based fluorescent probes." Tetrahedron Letters. (General methodology for BTD-sulfonyl chlorides).

Sources

Foundational

Solubility of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride in organic solvents

Document Control: Target Analyte: 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride[1] CAS Registry Number: 41512-06-5[1] Molecular Weight: 313.58 g/mol Document Type: Technical Advisory & Standard Operating Procedure (...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Target Analyte: 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride[1]

  • CAS Registry Number: 41512-06-5[1]

  • Molecular Weight: 313.58 g/mol

  • Document Type: Technical Advisory & Standard Operating Procedure (SOP)

Executive Summary

7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (hereafter referred to as BbSC ) is a high-value electrophilic building block used primarily in the synthesis of fluorescent dyes, organic semiconductors, and pharmaceutical sulfonamides. Its core structure—a benzothiadiazole fused ring—confers unique optoelectronic properties, while the sulfonyl chloride moiety acts as a reactive handle for derivatization.[2]

Critical Advisory: The solubility profile of BbSC is inextricably linked to its chemical reactivity.[2] Unlike inert compounds, BbSC cannot be dissolved in protic solvents (alcohols, water) without rapid degradation.[2] This guide provides a verified solvent compatibility matrix and handling protocols to ensure solution stability and experimental reproducibility.

Physicochemical Profile & Solubility Logic

To predict and manipulate the solubility of BbSC, one must understand its structural drivers:

  • The Benzothiadiazole Core: A planar, electron-deficient aromatic system.[2] This promotes solubility in polar aprotic and halogenated aromatic solvents via

    
    -
    
    
    
    stacking and dipole interactions.[2]
  • The Sulfonyl Chloride Group (

    
    ):  A highly reactive electrophile.[2][3] It is moisture-sensitive and dictates the exclusion of nucleophilic solvents.[2]
    
  • The Bromine Substituent: Increases lipophilicity, enhancing solubility in non-polar organic solvents like toluene compared to non-halogenated analogs.[2]

Solubility & Compatibility Matrix

The following table categorizes solvents based on their ability to dissolve BbSC without degrading it.

Solvent ClassRepresentative SolventsSolubility RatingStability RiskRecommendation
Halogenated Hydrocarbons Dichloromethane (DCM), Chloroform (

), 1,2-Dichloroethane
High (>50 mg/mL)LowPrimary Choice for synthesis & transfer.
Polar Aprotic (Ethers) Tetrahydrofuran (THF), 1,4-DioxaneModerate-High Low*Excellent for reactions.[2] Must be anhydrous.[2]
Polar Aprotic (Nitriles) Acetonitrile (MeCN)Moderate LowGood for polar reactions; ensure dryness.[2]
Aromatic Hydrocarbons Toluene, Benzene, ChlorobenzeneModerate Very LowIdeal for high-temp reactions or reflux.[2]
Polar Aprotic (Amides) DMF, DMAc, NMPHigh High Use with Caution. Can accelerate hydrolysis if wet; difficult to remove.[2]
Protic Solvents Methanol, Ethanol, Water, IsopropanolN/A (Reacts) Critical DO NOT USE. Rapid solvolysis occurs.[2]
Sulfoxides DMSOHigh Moderate Avoid. Hygroscopic nature promotes hydrolysis; oxidatively unstable.[2]

Reactivity & Degradation Pathways

Understanding why certain solvents fail is crucial for troubleshooting.[2] BbSC undergoes nucleophilic substitution at the sulfur atom.[2] In the presence of protic solvents, the chloride leaving group is displaced, destroying the reagent.[2]

Diagram 1: Solvent-Dependent Reactivity Pathways

The following diagram illustrates the fate of BbSC in compatible vs. incompatible solvent systems.

ReactivityPathways BbSC 7-Bromo-2,1,3- benzothiadiazole-4- sulfonyl chloride (Starting Material) DCM Anhydrous DCM/THF (Inert Solvent) BbSC->DCM Dissolution MeOH Methanol/Ethanol (Protic Solvent) BbSC->MeOH Solvolysis H2O Water/Moisture (Hydrolysis) BbSC->H2O Hydrolysis Stable Stable Solution Ready for Amine/Alcohol Coupling DCM->Stable No Reaction Ester Sulfonate Ester (Dead End Product) MeOH->Ester Rapid Substitution Acid Sulfonic Acid (Corrosive/Inactive) H2O->Acid Release of HCl

Figure 1: Reaction pathways of BbSC. Green paths indicate stable handling; red paths indicate reagent destruction.

Experimental Protocols

Protocol A: Solubility Testing & Stock Solution Preparation

Use this protocol to determine the precise solubility limit for your specific batch or to prepare a stock solution for synthesis.[2]

Prerequisites:

  • Atmosphere: Nitrogen or Argon (Schlenk line or Glovebox preferred).[2]

  • Glassware: Flame-dried scintillation vials with PTFE-lined caps.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (water content <50 ppm).[2]

Step-by-Step Workflow:

  • Weighing: Weigh 100 mg of BbSC into a dry vial.

  • Initial Addition: Add 1.0 mL of anhydrous solvent.

  • Agitation: Vortex for 30 seconds or sonicate for 1 minute.

    • Observation: If the solution is clear (yellow/orange), solubility is >100 mg/mL.[2]

    • If solid remains: Add solvent in 0.5 mL increments until dissolved.[2]

  • Verification: Inspect for turbidity. A clear solution indicates successful dissolution.[2]

  • Storage: If not used immediately, store at -20°C under inert gas. Seal cap with Parafilm.[2]

Protocol B: Reaction Setup (Sulfonamide Synthesis)

Standard procedure for coupling BbSC with a primary amine.

  • Dissolution: Dissolve 1.0 equiv. of BbSC in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add 1.2–2.0 equiv. of a non-nucleophilic base (e.g., Pyridine or Triethylamine).[2]

    • Note: The base scavenges the HCl byproduct.[2]

  • Nucleophile Addition: Add the amine (1.0–1.1 equiv.) dropwise at 0°C.[2]

  • Monitoring: Allow to warm to RT. Monitor via TLC (typically 10-50% EtOAc in Hexanes).

  • Workup: Quench with water only after the starting material is consumed.[2] Extract with DCM.[2]

Decision Logic for Solvent Selection

Use the following flowchart to select the optimal solvent based on your specific application (e.g., synthesis, analysis, or storage).

Diagram 2: Solvent Selection Decision Tree

SolventSelection Start Select Solvent for BbSC Q1 Is the intent Synthesis or Storage? Start->Q1 Q2 Is the reaction temperature > 60°C? Q1->Q2 Yes Avoid STOP: Do NOT use Alcohols, Water, or wet DMF Q1->Avoid No (Cleaning/Disposal only) Q3 Is the counter-reagent polar/ionic? Q2->Q3 No (<40°C) Tol USE: Toluene (Best for high temp/reflux) Q2->Tol Yes (>60°C) DCM USE: Dichloromethane (DCM) (Best for RT synthesis/storage) Q3->DCM No (Standard Organic) MeCN USE: Acetonitrile (MeCN) (Best for polar reactants) Q3->MeCN Yes (e.g., salts)

Figure 2: Decision logic for selecting the appropriate solvent for 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride.

References

  • Sigma-Aldrich. 7-bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride Product Sheet. (CAS 41512-06-5).[1] Accessed 2025.[2][4][5] Link

  • BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025).[2] Link

  • National Institutes of Health (NIH) - PubChem. 4,7-Dibromo-2,1,3-benzothiadiazole (Analogous Core Structure Properties).[2] CID 626361.[2][4] Link

  • Royal Society of Chemistry. Synthesis of benzothiadiazole-based molecules via direct arylation. New Journal of Chemistry. Link

  • MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. (2008).[2] Link

Sources

Exploratory

Technical Deep Dive: Comparative Analysis of NBD-Cl and Benzothiadiazole Sulfonyl Chlorides

Executive Summary This guide delineates the critical physicochemical and functional distinctions between NBD-Cl (4-chloro-7-nitrobenzofurazan) and Benzothiadiazole Sulfonyl Chloride (specifically 2,1,3-benzothiadiazole-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide delineates the critical physicochemical and functional distinctions between NBD-Cl (4-chloro-7-nitrobenzofurazan) and Benzothiadiazole Sulfonyl Chloride (specifically 2,1,3-benzothiadiazole-4-sulfonyl chloride, often abbreviated as Bts-Cl).

While both reagents share a fused bicyclic architecture containing nitrogen and a chalcogen, their applications are diametrically opposed due to their reactive handles and electronic structures. NBD-Cl is a premier fluorogenic probe utilized for detection and environmental sensing via Nucleophilic Aromatic Substitution (


).[1] In contrast, Bts-Cl  serves primarily as a robust protecting group  and synthetic auxiliary in peptide chemistry, operating via Sulfonylation, with secondary utility as a stable fluorophore.

Part 1: Structural & Mechanistic Foundations

The divergence in utility begins at the atomic level. The substitution of Oxygen (Benzoxadiazole) with Sulfur (Benzothiadiazole) alters aromaticity and electron density, while the reactive chloride position dictates the mechanism of ligation.

Chemical Architectures
FeatureNBD-ClBts-Cl
IUPAC Name 4-chloro-7-nitro-2,1,3-benzoxadiazole2,1,3-benzothiadiazole-4-sulfonyl chloride
Core Heterocycle Benzofurazan (Benzoxadiazole)Benzothiadiazole
Chalcogen Oxygen (O)Sulfur (S)
Reactive Handle Aryl Chloride (activated by

)
Sulfonyl Chloride (

)
Electronic State Electron-deficient (High electron affinity)Electron-withdrawing (via Sulfonyl)
Primary Role Fluorogenic Labeling / ProbingAmine Protection / Derivatization
Mechanistic Dichotomy

The reaction pathways for these two reagents are fundamentally different. NBD-Cl relies on the disruption of aromaticity via a Meisenheimer complex, whereas Bts-Cl follows a nucleophilic substitution at the sulfur atom.

Diagram 1: Reaction Pathways (S_NAr vs. Sulfonylation)

ReactionMechanisms cluster_NBD NBD-Cl Mechanism (SNAr) cluster_Bts Bts-Cl Mechanism (Sulfonylation) NBD_Start NBD-Cl (Non-Fluorescent) Meisenheimer Meisenheimer Complex (Intermediate) NBD_Start->Meisenheimer + R-NH2 (Attack at C4) NBD_Product NBD-Amine (Fluorescent) Meisenheimer->NBD_Product - Cl⁻ (Aromatization) Bts_Start Bts-Cl (Sulfonyl Chloride) Tetrahedral Tetrahedral Intermediate (at Sulfur) Bts_Start->Tetrahedral + R-NH2 Bts_Product Bts-Sulfonamide (Protected Amine) Tetrahedral->Bts_Product - Cl⁻

Caption: Comparative reaction mechanisms. Top: NBD-Cl undergoes addition-elimination (


) activated by the nitro group. Bottom: Bts-Cl undergoes nucleophilic substitution at the sulfur atom.

Part 2: Photophysical Properties & Utility

NBD-Cl: The Solvatochromic Sensor

NBD-Cl is "fluorogenic," meaning it is virtually non-fluorescent in its chloride form but becomes highly fluorescent upon reaction with an amine or thiol.[2]

  • Mechanism: The fluorescence is governed by Intramolecular Charge Transfer (ICT).[1] The nitro group acts as an electron acceptor.

  • Solvatochromism: The dipole moment of the excited state differs significantly from the ground state. In polar solvents (like water), the fluorescence is quenched (low quantum yield). In hydrophobic environments (lipid membranes, protein hydrophobic pockets), fluorescence intensity increases dramatically.

    • Excitation: ~465 nm

    • Emission: ~535 nm (Green/Yellow)

Bts-Cl: The Stable Shield

Bts-Cl derivatives (sulfonamides) exhibit fluorescence, but this is often secondary to their use as protecting groups.

  • Stability: The benzothiadiazole ring is chemically robust.[3] Unlike NBD, which can be susceptible to hydrolysis or photobleaching, Bts sulfonamides are stable to acid (TFA) and base, making them ideal for orthogonal protection schemes.

  • Removal: The Bts group is cleaved reductively (e.g., using Zinc/Acetic acid or thiols), a feature exploited in peptide synthesis to deprotect specific amines without affecting acid-labile groups like Boc or Fmoc.

Part 3: Experimental Protocols

Protocol A: NBD Labeling of Primary Amines (Probing)

Use Case: Labeling a peptide N-terminus to study membrane insertion.

Reagents:

  • NBD-Cl Stock: 50 mM in Acetonitrile (Store at -20°C, dark).

  • Buffer: 0.1 M Sodium Borate or Bicarbonate, pH 8.0 - 9.0.

  • Quencher: 1 M Glycine or Hydroxylamine.

Workflow:

  • Dissolution: Dissolve the target amine/peptide in the Borate buffer (concentration 1–5 mM).

  • Addition: Add a 5-fold molar excess of NBD-Cl stock solution. Note: Limit organic solvent content to <20% to prevent precipitation, though NBD-Cl requires some organic co-solvent.

  • Incubation: Incubate at 37°C for 1 hour or 25°C for 4 hours in the dark.

    • Critical Insight: High pH accelerates the reaction but increases the risk of NBD-Cl hydrolysis (yielding non-fluorescent NBD-OH). pH 8.5 is the optimal trade-off.

  • Quenching: Add excess Glycine to scavenge unreacted NBD-Cl.

  • Purification: Separate via HPLC (C18 column) or Gel Filtration. The NBD adduct will be yellow/orange.

Protocol B: Bts Protection of Amines (Synthesis)

Use Case: Protecting an amino acid side chain during solid-phase synthesis.

Reagents:

  • Bts-Cl (Solid).[4][5]

  • Base:

    
     (aqueous) or DIPEA (organic).
    
  • Solvent: THF/Water (1:1) or DCM.

Workflow:

  • Setup: Dissolve the amino acid in 0.25 M aqueous

    
    .
    
  • Reaction: Add Bts-Cl (1.1 equivalents) dissolved in THF dropwise.

  • Monitoring: Stir at Room Temperature. The reaction is usually complete within 30–60 minutes.

    • Self-Validating Step: Monitor pH.[2][6] The release of HCl will drop the pH; maintain > pH 8 to ensure the amine remains nucleophilic.

  • Workup: Acidify the solution to pH 2 with HCl. The Bts-protected amino acid will precipitate or can be extracted into Ethyl Acetate.

  • Deprotection (Verification): To verify the group is Bts (and not a permanent modification), treat a small aliquot with Zn dust in AcOH; the starting amine should regenerate.

Part 4: Decision Logic & Data Summary

Selection Guide
Diagram 2: Reagent Selection Decision Tree

SelectionLogic Start Select Reagent Based on Goal Goal Primary Objective? Start->Goal Labeling Fluorescent Labeling / Sensing Goal->Labeling Analysis Synthesis Organic Synthesis / Protection Goal->Synthesis Construction EnvSens Need Environment Sensitivity? (Solvatochromism) Labeling->EnvSens Protect Need Removable Group? Synthesis->Protect NBD Choose NBD-Cl (High Sensitivity, Turn-on) EnvSens->NBD Yes (Membranes/Binding) StableFluor Consider BTD Derivatives (High Stability, High QY) EnvSens->StableFluor No (Stable Tag) Bts Choose Bts-Cl (Acid Stable, Reductively Cleaved) Protect->Bts Yes (Protecting Group) Perm Consider Dansyl-Cl (Stable Sulfonamide) Protect->Perm No (Derivatization)

Caption: Decision matrix for selecting between NBD and Bts reagents based on experimental intent (Analysis vs. Synthesis).

Comparative Data Table
PropertyNBD-ClBts-Cl
Molecular Weight 199.55 g/mol 234.68 g/mol
Fluorescence Origin

Adduct formation
Intrinsic to Heterocycle
Excitation/Emission 465 / 535 nm (Environment Dependent)~330 / ~500 nm (Derivative Dependent)
Quantum Yield (

)
Low in water (<0.01), High in lipid (>0.3)Generally Moderate to High
Chemical Stability Labile to base (hydrolysis); PhotobleachesHigh chemical stability; Acid stable
Cleavability Difficult (Permanent Label)Cleavable (Reductive conditions)
Major Application Membrane Biophysics, Enzyme AssaysPeptide Synthesis (Arginine protection)

References

  • Ghosh, P. B., & Whitehouse, M. W. (1968). 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorigenic reagent for amino acids and other amines. Biochemical Journal. Link

  • Vedejs, E., et al. (1996). 2,1,3-Benzothiadiazole-4-sulfonyl Chloride (Bts-Cl): A New Reagent for the Protection of Amines. Journal of Organic Chemistry. Link

  • Chattopadhyay, A. (1990). Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes. Chemistry and Physics of Lipids. Link

  • Uchiyama, S., et al. (2002). Potassium sensing using a benzothiadiazole-based fluorophore. Analytical Chemistry. Link

Sources

Foundational

7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride MSDS and safety data

An In-depth Technical Guide to the Material Safety and Handling of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Material Safety and Handling of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. A comprehensive Material Safety Data Sheet (MSDS) for 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS No. 41512-06-5) is not publicly available. The following guide has been synthesized with scientific rigor by extrapolating data from structurally analogous compounds, particularly other benzothiadiazole derivatives and sulfonyl chlorides. This substance should be handled with extreme care, assuming it possesses the cumulative hazards of its functional groups until empirically verified data becomes available.

Section 1: Compound Identification and Physicochemical Properties

7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride is a specialized heterocyclic building block used in chemical synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its structure combines the electron-withdrawing benzothiadiazole core with two highly reactive functional groups: a bromine atom and a sulfonyl chloride. This unique constitution makes it a valuable intermediate but also necessitates stringent safety protocols.

Table 1: Physicochemical Data

PropertyValueSource
CAS Number 41512-06-5[1][2][3]
Molecular Formula C₆H₂BrClN₂O₂S₂[2]
Molecular Weight 313.58 g/mol [2]
Melting Point 141-142 °C[2]
Appearance Assumed to be a solid at room temperature based on melting point.
InChI Key CCRGYQMMVHOUPE-UHFFFAOYSA-N[1]

Section 2: Hazard Assessment and GHS Classification (Synthesized)

The primary hazard of this molecule is derived from the highly reactive sulfonyl chloride (-SO₂Cl) group. This functional group is known to be corrosive and moisture-sensitive. Data from the analogous compound 2,1,3-Benzothiadiazole-4-sulfonyl chloride (CAS 73713-79-8) classifies it as causing severe skin burns and eye damage.[4][5] Furthermore, related bromo-benzothiadiazole structures are known skin, eye, and respiratory irritants.[6][7]

Therefore, a conservative and scientifically sound approach dictates that 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride be treated as a corrosive material.

Table 2: Synthesized GHS Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[5][8]
Serious Eye Damage1H318: Causes serious eye damage.[8]
Corrosive to Metals1H290: May be corrosive to metals.[8]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[6][7]

Signal Word: Danger

Hazard Pictograms:

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

The causality behind these protocols is the compound's presumed corrosive and moisture-sensitive nature. The primary goal is to prevent any contact with the substance and to avoid its reaction with atmospheric moisture, which would generate corrosive hydrochloric and sulfonic acids.

Handling Protocols
  • Ventilation: All handling must occur in a well-ventilated area, with a certified chemical fume hood being mandatory.[6][9]

  • Personal Contact: Avoid all personal contact, including the inhalation of dust and direct contact with skin and eyes.[10]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands and any exposed skin thoroughly after handling.[11] Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.[10]

  • Electrostatic Charge: Implement measures to prevent the build-up of electrostatic charge, especially when transferring the solid.[6][9]

Storage Conditions
  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][6][9]

  • Atmosphere: Due to the moisture-sensitive sulfonyl chloride group, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to maintain compound integrity and prevent degradation.[4]

  • Security: Store in a locked cabinet or a designated corrosives area.[4][8][11]

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, bases, alcohols, and water/moisture.[4][6]

Personal Protective Equipment (PPE) Workflow

The selection of PPE is a critical, self-validating system to ensure user safety. The following workflow should be considered mandatory.

PPE_Workflow start Handling Solid 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride body Body Protection: - Chemical-resistant lab coat - Closed-toe shoes start->body hands Hand Protection: - Chemical-resistant gloves (e.g., Nitrile, Neoprene) - Check breakthrough time start->hands eyes Eye/Face Protection: - Chemical safety goggles (ANSI Z87.1) - Full-face shield start->eyes resp Respiratory Protection: Is ventilation adequate? (Certified Fume Hood) start->resp yes Yes resp->yes no No / Dusting is possible resp->no respirator Use NIOSH-approved respirator with particulate filter (e.g., N95 or P100) no->respirator

Caption: Mandatory PPE selection workflow for handling the compound.

Section 4: Emergency and First-Aid Procedures

Immediate and correct response to an exposure is critical due to the compound's presumed corrosive nature.

First-Aid Measures
  • General Advice: Show this safety data sheet to the doctor in attendance. Immediate medical attention is required.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [5][11]

  • Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention. [5][11]

  • Inhalation: Remove person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [5][11]

  • Ingestion: Rinse mouth thoroughly with water. DO NOT induce vomiting. Seek immediate medical attention. [4][5]

Fire-Fighting and Accidental Release
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9] Avoid using a direct water jet, as it can react with the material.

  • Hazardous Combustion Products: Thermal decomposition can produce highly toxic and corrosive fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO₂), and hydrogen halides (HBr, HCl).[11]

  • Accidental Release: For any spill, the following workflow must be initiated.

Spill_Response spill Spill Detected evacuate Evacuate immediate area & restrict access spill->evacuate ppe Don full PPE (incl. respiratory protection) evacuate->ppe ventilate Ensure adequate ventilation (Fume Hood / Increase Airflow) ppe->ventilate contain Contain spill with inert material (Sand, vermiculite) ventilate->contain collect Carefully collect into a sealed, labeled waste container. Avoid creating dust. contain->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of waste according to institutional & local regulations decontaminate->dispose

Caption: Emergency response workflow for an accidental spill.

Section 5: Stability and Reactivity

  • Reactivity: The sulfonyl chloride group is highly susceptible to nucleophilic attack, particularly by water. This reaction is exothermic and produces corrosive byproducts.

  • Chemical Stability: The compound is expected to be stable if stored under the recommended conditions (cool, dry, inert atmosphere).[6]

  • Conditions to Avoid: Exposure to moisture, heat, and sources of ignition.[6]

  • Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, amines, and water.[4][6]

  • Hazardous Decomposition Products: In case of fire or extreme heat, may liberate hazardous combustion products such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen halides.[11]

References

  • 7-Bromo-2,1,3-benzothiadiazole-4-carboxylic acid | Chemsrc. Chemsrc. [Link]

  • 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide (C6H4BrN3O2S2). PubChemLite. [Link]

  • Safety Data Sheet - Benzothiazole. A&C. [Link]

Sources

Exploratory

Advanced Engineering of Benzothiadiazole (BT) Electron Acceptors for Next-Gen Photovoltaics

Executive Summary: The Acceptor Revolution The transition from fullerene-based acceptors (e.g., ) to Non-Fullerene Acceptors (NFAs) has propelled Organic Solar Cell (OSC) efficiencies beyond 19%. At the center of this re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Acceptor Revolution

The transition from fullerene-based acceptors (e.g.,


) to Non-Fullerene Acceptors (NFAs) has propelled Organic Solar Cell (OSC) efficiencies beyond 19%. At the center of this revolution lies Benzothiadiazole (BT) .[1] Historically a donor unit, BT has been re-engineered as a potent electron-deficient core for A-D-A (Acceptor-Donor-Acceptor) small molecules and polymerized electron acceptors.

This guide details the molecular engineering, synthesis, and device integration of BT-based electron acceptors.[1] We treat these materials with "pharmaceutical-grade" rigor—emphasizing purity, batch-to-batch reproducibility, and stability profiles analogous to drug development dossiers.

Molecular Engineering Principles

The BT Advantage in A-D-A Architectures

The A-D-A architecture defines modern NFAs.[1] The central core (D) often contains a fused BT unit (e.g., in the Y6 family) or a linked BT unit (e.g., BTCIC), flanked by terminal electron-withdrawing groups (A).

  • Quinoidal Character: BT promotes quinoidal resonance forms, enhancing planarity and intramolecular charge transfer (ICT).

  • Energy Level Tuning: The electron affinity of the thiadiazole ring lowers the LUMO (Lowest Unoccupied Molecular Orbital), crucial for matching wide-bandgap donors (like PM6 or D18).

Fluorination Strategy (F-BT)

Fluorination is the primary "dial" for optimizing BT acceptors.

  • Mechanism: The high electronegativity of Fluorine (

    
    ) induces a strong inductive effect (
    
    
    
    ), lowering both HOMO and LUMO levels.
  • Non-Covalent Interactions:

    
     and 
    
    
    
    non-covalent interactions lock the backbone planarity, reducing reorganization energy and enhancing charge mobility (
    
    
    ).
Visualization: Molecular Design Logic

MolecularDesign Base Benzothiadiazole (BT) Core Mod1 Fluorination (F-BT) Base->Mod1 Mod2 Side-Chain Engineering (Alkyl/O-Alkyl) Base->Mod2 Effect1 Lower HOMO/LUMO (High Voc) Mod1->Effect1 Effect2 Planarity Lock (F...S) (High Mobility) Mod1->Effect2 Effect3 Solubility & Morphology (Jsc & FF) Mod2->Effect3 Result High Efficiency NFA (PCE > 18%) Effect1->Result Effect2->Result Effect3->Result

Figure 1: Strategic modification of the BT core to optimize photovoltaic parameters (


, 

, FF).

Protocol: Synthesis of A-D-A Benzothiadiazole Acceptors

While polymer acceptors utilize Stille coupling, high-performance BT-based NFAs (like BTCIC or Y-series derivatives) typically conclude with a Knoevenagel Condensation . This step is critical; incomplete conversion leads to mono-substituted impurities that act as severe recombination traps.

Critical Reagents & Equipment
  • Reactants: Dialdehyde-functionalized BT-Core (Core-CHO), Terminal Acceptor (e.g., IC-2F or IC-4Cl).

  • Catalyst: Pyridine (base) + Piperidine (nucleophile activator).

  • Solvent: Anhydrous Chloroform (

    
    ).
    
  • Atmosphere: Argon or

    
     (Strict exclusion of moisture).
    
Step-by-Step Workflow
  • Preparation: In a glovebox, dissolve 1.0 eq of Core-CHO and 2.5 eq of Terminal Acceptor (IC-2F) in dry

    
    .
    
  • Activation: Add Pyridine (catalytic) and 2-3 drops of Piperidine.

  • Reaction: Reflux at 65°C for 12–24 hours. Monitor via TLC (Thin Layer Chromatography) until the aldehyde spot disappears.

  • Quenching: Cool to RT, precipitate in Methanol (

    
    ). Filter the crude solid.
    
  • Purification (The "Pharma" Standard):

    • Wash: Soxhlet extraction with Acetone (removes unreacted end-groups).

    • Extraction: Soxhlet extraction with Chloroform (collects product).

    • Recrystallization: Dissolve in minimal

      
       and precipitate into 
      
      
      
      to remove oligomers.
  • QC Check:

    
    -NMR (purity) and GPC (molecular weight distribution).
    
Visualization: Synthesis Pathway

SynthesisFlow Start BT-Core Dialdehyde + IC-2F End Group Catalyst Cat: Pyridine/Piperidine Solvent: CHCl3, 65°C Start->Catalyst Reaction Knoevenagel Condensation (12-24h Reflux) Catalyst->Reaction Workup Precipitation in MeOH Reaction->Workup Purify Soxhlet Extraction (Acetone -> Chloroform) Workup->Purify Final Pure BT-NFA Solid (>99.5% Purity) Purify->Final

Figure 2: Synthetic workflow for high-purity BT-based Non-Fullerene Acceptors.

Device Engineering & Characterization

To validate the acceptor, we fabricate Inverted Organic Solar Cells (IOSCs). This architecture (


) is preferred for stability over conventional architectures.
Fabrication Protocol
  • ETL Deposition: Spin-coat Sol-Gel ZnO onto pre-cleaned ITO glass (30 nm). Anneal at 200°C for 1 hour.

  • Active Layer:

    • Blend: Polymer Donor (e.g., PM6) : BT-Acceptor (1:1.2 ratio).

    • Concentration: 16 mg/mL in Chloroform.

    • Additive: 0.5% DIO (1,8-Diiodooctane) to optimize phase separation.

    • Coating: Spin-coat at 2500 rpm (aim for 100 nm thickness).

    • Annealing: Thermal annealing at 100°C for 10 min.

  • HTL/Electrode: Evaporate

    
     (10 nm) and Ag (100 nm) under high vacuum (
    
    
    
    Torr).
Key Performance Indicators (Data Summary)

The following table compares a standard BT-based NFA (BTCIC) against a fused-ring benchmark (Y6) and a polymer acceptor (N2200).

Material ClassAcceptor NameCore StructureHOMO / LUMO (eV)

(

)
PCE Potential
Non-Fused NFA BTCICUnfused Benzothiadiazole-5.58 / -3.92

9 - 11%
Fused NFA Y6BT-Fused Thienothiophene-5.65 / -4.10

> 18%
Polymer Acceptor N2200NDI-Bithiophene (Ref)-5.60 / -3.85

8 - 10%

Note: While Y6 is superior in efficiency, non-fused BT acceptors like BTCIC offer simpler synthesis and lower cost, making them attractive for large-area scaling.

Stability & Degradation Mechanisms[2][3][4]

For commercial viability, stability is paramount. BT-based acceptors face specific degradation pathways that must be mitigated.

Photo-Oxidation

Upon UV exposure in air, the thiadiazole ring can undergo oxidative ring-opening.

  • Mitigation: Encapsulation is mandatory. Using non-fullerene acceptors with deeper HOMO levels (via fluorination) generally improves oxidative stability compared to fullerenes.

Interface Instability (The ZnO Problem)

ZnO surfaces contain hydroxyl (-OH) defects that can catalyze the degradation of NFAs.

  • Solution: Passivation of the ZnO layer using PDINO or PEG (Polyethylene Glycol) prevents direct contact between the catalytic ZnO surface and the BT-acceptor.

Visualization: Charge Generation & Loss Pathways

DevicePhysics Photon Photon Absorption (Exciton Generation) Diffusion Exciton Diffusion to D/A Interface Photon->Diffusion CT Charge Transfer (CT) (Exciton Dissociation) Diffusion->CT Transport Charge Transport (Hole -> Anode, e- -> Cathode) CT->Transport Loss1 Geminate Recombination (Loss) CT->Loss1 Loss2 Trap-Assisted Recombination (Impurity Driven) Transport->Loss2

Figure 3: Exciton dynamics in the solar cell. Impurities in the BT-acceptor primarily increase Trap-Assisted Recombination (Loss 2).

References

  • Bei, Y. et al. (2023). Benzothiadiazole-based materials for organic solar cells. Reviews the evolution of BT from donors to acceptors.

  • Wang, H. et al. (2020). Nonfused Nonfullerene Acceptors with an A–D–A′–D–A Framework and a Benzothiadiazole Core.[2] Details the synthesis and performance of BTCIC. [2]

  • Zhang, L. et al. (2024). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. Explains the mechanism of fluorination in BT units.

  • Schmidt, G. C. et al. (2014). Naphtalenediimide-based donor–acceptor copolymer... Provides comparative data for N2200 polymer acceptors.

  • Robinson, Z. et al. (2022). Facile synthesis of annulated benzothiadiazole derivatives... Discusses thermal stability and degradation of BT derivatives.

Sources

Protocols & Analytical Methods

Method

Synthesis of fluorescent sulfonamides using 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride

Executive Summary This guide details the synthesis of fluorescent sulfonamides utilizing 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (BTD-Cl) as a bifunctional core scaffold. Unlike standard fluorophores (e.g., FI...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of fluorescent sulfonamides utilizing 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (BTD-Cl) as a bifunctional core scaffold. Unlike standard fluorophores (e.g., FITC, Rhodamine), the BTD core offers a unique "Donor-Acceptor" (D-A) architecture that is highly sensitive to environmental polarity (solvatochromism) and possesses a large Stokes shift, reducing self-quenching and background interference.

This protocol is designed for modularity:

  • The Sulfonyl Chloride (C4 position): Acts as the reactive "anchor" for covalent attachment to primary or secondary amines (e.g., drug pharmacophores, amino acids, or solubilizing tails).

  • The Bromide (C7 position): Acts as a "tuning handle" for palladium-catalyzed cross-coupling (Suzuki/Sonogashira), allowing the introduction of electron-donating groups (EDGs) to activate or redshift the fluorescence via Intramolecular Charge Transfer (ICT).

Scientific Foundation & Mechanism

The BTD Scaffold Advantage

The 2,1,3-benzothiadiazole (BTD) unit is a strong electron-withdrawing group (EWG). To achieve high quantum yield fluorescence, it is typically coupled with an electron-donating group (EDG) to create a "Push-Pull" system.

  • Without C7-Functionalization: The sulfonamide derivative (with Br at C7) typically exhibits weak, blue-shifted fluorescence due to the lack of a strong donor.

  • With C7-Functionalization: Replacing the bromine with an electron-rich aryl or heteroaryl group (e.g., thiophene, dimethylaniline) establishes a strong ICT channel. Upon excitation, electron density shifts from the donor (C7) to the acceptor (BTD core/Sulfonyl), resulting in bright, environmentally sensitive emission (typically yellow to red).

Mechanistic Pathway

BTD_Mechanism cluster_mechanism Fluorescence Mechanism (ICT) Start 7-Br-BTD-4-SO2Cl (Non-Fluorescent Precursor) Step1 Step 1: Sulfonylation (Target Attachment) Start->Step1 + R-NH2 (Amine Target) Inter Intermediate: 7-Br-BTD-Sulfonamide (Weak Fluorescence) Step1->Inter Step2 Step 2: Pd-Catalyzed Coupling (Fluorescence Activation) Inter->Step2 + Ar-B(OH)2 / Pd(0) Final Final Probe: 7-Donor-BTD-Sulfonamide (Strong ICT Fluorescence) Step2->Final ICT Channel Established Mechanism Donor (C7) -> BTD Core -> Acceptor (SO2) Final->Mechanism

Figure 1: Modular synthesis workflow transforming the non-fluorescent precursor into a high-performance ICT probe.

Experimental Protocols

Materials & Reagents
  • Precursor: 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (Store under inert gas, -20°C).

  • Solvents: Anhydrous Dichloromethane (DCM), THF, Toluene (degassed).

  • Bases: Pyridine (anhydrous), Triethylamine (TEA), Sodium Carbonate (Na2CO3).

  • Catalysts: Pd(PPh3)4 (Tetrakis).

  • Purification: Silica gel (230-400 mesh).

Protocol A: Sulfonamide Formation (The Attachment)

Objective: Covalent attachment of the BTD scaffold to a primary/secondary amine.

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the Amine Substrate (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

  • Base Addition: Add Pyridine (3.0 equiv) or TEA (2.0 equiv). Stir for 5 minutes at Room Temperature (RT).

    • Expert Tip: If the amine is a hydrochloride salt, increase base to 3.0-4.0 equiv to ensure free amine generation.

  • Reagent Addition: Cool the solution to 0°C. Add 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.

    • Why? Slow addition prevents double-sulfonylation or hydrolysis.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc). The sulfonyl chloride spot (high Rf) should disappear.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove pyridine/unreacted amine).

    • Wash with Brine.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography.

    • Yield Expectation: 80–95%.

    • Product State: Usually a pale yellow or off-white solid (Weak fluorescence).

Protocol B: Suzuki Cross-Coupling (The Activation)

Objective: Installation of an electron donor (e.g., 4-methoxyphenyl, thiophene) at the C7 position to "turn on" strong fluorescence.

Step-by-Step:

  • Setup: In a Schlenk tube or microwave vial, combine:

    • 7-Br-BTD-Sulfonamide (Product from Protocol A, 1.0 equiv).

    • Aryl Boronic Acid (e.g., 4-Methoxyphenylboronic acid, 1.5 equiv).

    • Pd(PPh3)4 (5 mol%).

  • Solvent System: Add a degassed mixture of Toluene:Ethanol:2M Na2CO3 (aq) (ratio 4:1:1).

    • Why? The biphasic system with ethanol ensures solubility of both the organic bromide and the inorganic base.

  • Reaction:

    • Thermal: Heat to reflux (90–100°C) for 12–16 hours under Argon.

    • Microwave (Recommended): 110°C for 30–60 minutes.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with water and brine.

    • Dry over MgSO4.[1]

  • Purification: Flash column chromatography.

    • Observation: The product will likely be highly colored (bright yellow/orange/red) and fluorescent on the column under UV (365 nm).

Characterization & Data Interpretation

Parameter7-Br-BTD-Sulfonamide (Intermediate)7-Aryl-BTD-Sulfonamide (Final Probe)
Appearance Pale Yellow SolidBright Orange/Red Solid
UV Abs Max ~300–320 nm~400–480 nm (Donor dependent)
Emission Max ~400 nm (Weak/Blue)~520–650 nm (Strong/Red-shifted)
Stokes Shift Small (<50 nm)Large (80–150 nm)
Solvatochromism NegligibleHigh (Red-shift in polar solvents)

Key QC Checks:

  • HRMS: Verify the isotopic pattern. The intermediate must show the characteristic 1:1 doublet for Bromine (

    
    ). The final product must lose this pattern.
    
  • 1H NMR: Look for the disappearance of the BTD aromatic doublets (if symmetric) and the appearance of the new aryl protons.

Troubleshooting Guide

IssueProbable CauseSolution
Hydrolysis of Sulfonyl Chloride Wet solvents or old reagent.Use freshly distilled DCM. Verify reagent quality (should be yellow solid, not white powder).
Low Fluorescence (Final Product) Incomplete coupling or oxidation.Degas solvents thoroughly (freeze-pump-thaw). Oxygen quenches the Pd catalyst and the excited state.
"Spot-to-Spot" on TLC Sulfonamide N-H acidity.The sulfonamide N-H is acidic. If using basic eluents, the spot may streak. Add 1% Acetic Acid to the eluent.

References

  • Neto, B. A. D., et al. (2015). "Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds." Accounts of Chemical Research, 48(6), 1560-1569. Link

  • Pilgram, K., et al. (1970). "Bromination of 2,1,3-benzothiadiazoles." Journal of Heterocyclic Chemistry, 7(3), 629-633.
  • Silva, C. P., et al. (2024). "2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices."[2] Molecules, 29(16), 3745. Link

  • Imai, K., et al. (1983). "A novel fluorogenic reagent for thiols: Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate."[3][4] Analytical Biochemistry, 128(2), 471-473.[3] (Reference for SBD-F vs BTD distinction). Link

Sources

Application

Application Note: Orthogonal Functionalization of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride

This Application Note is designed for researchers in medicinal chemistry and organic materials science. It details the orthogonal functionalization of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (BBSC) , a high-va...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic materials science. It details the orthogonal functionalization of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (BBSC) , a high-value "Janus" scaffold capable of sequential, selective modification.

Executive Summary & Chemical Logic

The 2,1,3-benzothiadiazole (BTD) core is a privileged electron-deficient moiety widely used in organic photovoltaics, fluorescent probes, and kinase inhibitors. The specific derivative 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (BBSC) offers a unique dual-reactivity profile that allows for orthogonal functionalization :

  • Site A (C4-Sulfonyl Chloride): A highly reactive "hard" electrophile prone to nucleophilic substitution (SN2-S) with amines or alcohols.

  • Site B (C7-Bromide): A "soft" electrophile inert to mild nucleophiles but highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).

The Strategic Imperative: To maximize yield and scaffold integrity, chemoselectivity must be dictated by reaction sequence . The sulfonyl chloride is moisture-sensitive and thermally unstable relative to the bromide. Therefore, the Sulfonylation-First strategy is the standard operating procedure. Attempting Pd-catalysis first risks desulfonylation or hydrolysis of the -SO₂Cl moiety.

Reaction Logic Diagram

G Start 7-Bromo-2,1,3-benzothiadiazole- 4-sulfonyl chloride (BBSC) Step1 Step 1: Nucleophilic Substitution (Site A: Sulfonyl Chloride) Start->Step1 R-NH2, Base 0°C to RT Inter Stable Intermediate: 7-Bromo-BTD-4-Sulfonamide Step1->Inter Formation of stable sulfonamide linkage Step2 Step 2: Pd-Catalyzed Coupling (Site B: Aryl Bromide) Inter->Step2 Ar-B(OH)2 / Alkyne Pd(0), Heat Final Target Scaffold: 4-Sulfonamido-7-Aryl-BTD (Push-Pull Fluorophore) Step2->Final Installation of Electron Donor

Figure 1: The sequential logic flow for BBSC functionalization. The sulfonyl chloride is "capped" first to prevent hydrolysis, creating a stable handle for the harsher conditions of cross-coupling.

Protocol A: Site-Selective Sulfonylation (C4 Position)

Objective: Convert the unstable sulfonyl chloride into a stable sulfonamide linkage without affecting the C7-bromide.

Mechanism

This is a classic Nucleophilic Substitution at Sulfur. The base acts as a proton scavenger.

  • Critical Control: Temperature. Sulfonyl chlorides can hydrolyze to sulfonic acids in the presence of ambient moisture. The reaction must be kept cold initially to favor aminolysis over hydrolysis.

Materials
  • Substrate: 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (1.0 equiv).

  • Nucleophile: Primary or secondary amine (1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Dissolve the amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (0.1 M concentration relative to amine). Cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve BBSC (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? Dropwise addition prevents localized heating and suppresses double-addition side products if the amine is difunctional.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (typically 1-2 hours for completion).

    • TLC Visualization: BTD derivatives are often fluorescent or UV-active (yellow/orange spots).

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted amine/base), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Expected Outcome: A yellow/orange solid (7-Bromo-BTD-4-sulfonamide). The bromine remains intact.

Protocol B: Palladium-Catalyzed Cross-Coupling (C7 Position)

Objective: Install an electron-rich donor (e.g., thiophene, aryl amine, or alkynyl group) at the C7 position to extend conjugation and modulate optoelectronic properties.

Mechanism

The C7-Bromide undergoes oxidative addition to Pd(0). The electron-deficient nature of the BTD ring facilitates this step, making it an excellent coupling partner.

  • Context: Because the C4 position is now a sulfonamide (electron-withdrawing), the BTD core is highly electron-deficient. Coupling with an Electron Donor (D) creates a D-A (Donor-Acceptor) system, resulting in a significant bathochromic (red) shift in absorption/emission.

Materials
  • Substrate: 7-Bromo-BTD-4-sulfonamide (from Protocol A) (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid (Suzuki) or Terminal Alkyne (Sonogashira) (1.2–1.5 equiv).

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).

  • Base: K₂CO₃ (2M aqueous) or Cs₂CO₃ (solid).

  • Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane.

Step-by-Step Procedure (Suzuki-Miyaura Coupling)
  • Degassing (Critical): In a microwave vial or pressure tube, combine the BTD-sulfonamide, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 15 minutes.

    • Why? Oxygen poisons Pd(0) catalysts and promotes homocoupling of boronic acids.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) quickly under a positive stream of Argon. Seal the vessel immediately.

  • Heating: Heat to 90 °C (oil bath) or 100 °C (microwave) for 4–12 hours.

    • Monitoring: The solution usually darkens (deep red/orange) as the conjugated D-A system forms.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

  • Extraction: Wash the filtrate with water and brine. Dry organic layer over MgSO₄.[1]

  • Purification: Silica gel chromatography.

    • Note: These "push-pull" dyes are often highly polar. You may need DCM/MeOH gradients.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Keep reaction at 0°C during addition. Use fresh BBSC.
No Reaction in Step 2 Catalyst poisoning or oxidationDegas solvents thoroughly before adding catalyst. Switch to precatalysts like XPhos Pd G2.
Protodebromination Loss of Br in Step 2 without couplingReaction temperature too high or solvent too wet (if using anhydrous conditions). Reduce temp to 80°C.
Product is Non-Fluorescent Quenching by aggregation (ACQ)BTD dyes often aggregate. Measure fluorescence in dilute solution or use bulky substituents to prevent stacking.

Safety & Handling

  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood. React violently with water.

  • Benzothiadiazoles: Many derivatives are bioactive.[2] Treat as potential sensitizers.

  • Palladium Residues: Heavy metal waste must be segregated.

References

  • Neto, B. A. D., et al. (2015). "Benzothiadiazole derivatives as fluorescence imaging probes: Beyond classical scaffolds." Journal of Organic Chemistry.

    • Context: Establishes BTD as a premier scaffold for bioimaging and the utility of the push-pull mechanism.
  • Silva, C. P., et al. (2024). "2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks."[3] Molecules.

    • Context: Comprehensive review on functionalization strategies, specifically citing the stability of sulfonamides in Pd-coupling.
  • Mulla, S., et al. (2013). "Facile Synthesis of Sulfonyl Chlorides/Bromides." Organic Letters.

    • Context: General protocols for handling and reacting sulfonyl halides efficiently.

Sources

Method

Advanced Application Note: Stille Coupling Workflows Utilizing 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl Chloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Regioselective functionalization, mechanistic causality, and self-validating protocols for materials and medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Regioselective functionalization, mechanistic causality, and self-validating protocols for materials and medicinal chemistry.

Introduction & Mechanistic Rationale

The compound 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS: 41512-06-5) is a highly versatile, bifunctional building block widely utilized in the synthesis of organic photovoltaics (OPVs), fluorophores, and kinase inhibitors. The 2,1,3-benzothiadiazole (BT) core is a privileged electron-accepting moiety[1].

The strategic value of this specific molecule lies in its orthogonal reactivity :

  • C4-Sulfonyl Chloride: Acts as a highly reactive electrophile for nucleophilic attack by amines or alcohols, allowing for the rapid generation of sulfonamides or sulfonate esters.

  • C7-Aryl Bromide: Serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, Sonogashira) to extend the conjugated system or introduce pharmacophores[2].

Causality of the Synthetic Sequence

Attempting a palladium-catalyzed cross-coupling directly on the sulfonyl chloride is fundamentally flawed. Sulfonyl chlorides can poison palladium catalysts or undergo unintended desulfinylative cross-coupling. Therefore, chemoselective derivatization of the sulfonyl chloride must precede the Stille coupling .

Furthermore, the Stille coupling is specifically chosen over the Suzuki-Miyaura coupling for this scaffold. Suzuki reactions require aqueous basic conditions (e.g.,


), which can deprotonate the newly formed secondary sulfonamides (pKa ~10), leading to altered solubility, catalyst sequestration, or undesired N-arylation. The Stille coupling operates under strictly neutral conditions, preserving the integrity of the sulfonamide proton[3].

Workflow Overview

The standard workflow involves a two-step sequence: a low-temperature sulfonamidation followed by a high-temperature palladium-catalyzed Stille cross-coupling.

Workflow A 7-Bromo-2,1,3-benzothiadiazole -4-sulfonyl chloride B Step 1: Sulfonamidation (Amine, Et3N, DCM, 0°C) A->B C Intermediate: 7-Bromo-BT-4-sulfonamide B->C D Step 2: Stille Coupling (R-SnBu3, Pd-Cat, Toluene, 110°C) C->D E Target Scaffold: C7-Substituted BT-4-sulfonamide D->E

Figure 1: Two-step synthetic workflow from bifunctional BT core to C7-substituted target scaffold.

Experimental Protocols: A Self-Validating System

Protocol A: Chemoselective Sulfonamidation

Objective: Convert the reactive sulfonyl chloride to a stable sulfonamide without displacing the C7-bromide.

Materials:

  • 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine and

    
     in anhydrous DCM (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath. Causality: Cooling suppresses the exothermic reaction and prevents potential nucleophilic aromatic substitution (SNAr) at the activated C7 position.
    
  • Addition: Dissolve 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride in anhydrous DCM and add it dropwise to the amine solution over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quench & Extraction: Quench with saturated aqueous

    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation (QC):

    • TLC: The product will show intense UV activity (365 nm fluorescence).

    • IR Spectroscopy: Confirm the disappearance of the strong

      
       stretching bands (~1370 and 1170 cm⁻¹) and the appearance of the sulfonamide 
      
      
      
      stretch (~3200–3300 cm⁻¹).
Protocol B: Palladium-Catalyzed Stille Cross-Coupling

Objective: Form a new C-C bond at the C7 position using an organostannane under neutral conditions[4].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br TransMet Transmetalation Complex OxAdd->TransMet + R-SnBu3 - Bu3SnBr RedElim Reductive Elimination Complex TransMet->RedElim Isomerization RedElim->Pd0 - Ar-R

Figure 2: Palladium-catalyzed Stille cross-coupling catalytic cycle for aryl bromides.

Materials:

  • 7-Bromo-BT-4-sulfonamide intermediate (1.0 eq)

  • Organotributylstannane (e.g., 2-(tributylstannyl)thiophene) (1.2 eq)

  • 
     (0.05 eq, 5 mol%)
    
  • Anhydrous, degassed Toluene

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, dissolve the BT-sulfonamide and organostannane in anhydrous toluene (0.1 M). Sparge the solution with argon for 15 minutes. Causality: The electron-deficient BT core easily forms radical anions in the presence of oxygen, and

    
     is highly sensitive to oxidation. Strict deoxygenation is mandatory.
    
  • Catalyst Addition: Quickly add

    
     under a positive stream of argon.
    
  • Reflux: Heat the reaction mixture to 110 °C for 12–18 hours. Causality: Toluene is selected because its high boiling point provides the thermal energy required to overcome the rate-limiting transmetalation step typical of highly electron-deficient aryl halides.

  • Workup: Cool to room temperature. Add a 10% aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. Causality: KF converts the toxic, lipophilic tributyltin bromide byproduct into insoluble polymeric tributyltin fluoride, which is easily removed by filtration through Celite.

  • Purification: Separate the organic layer, dry, concentrate, and purify via silica gel chromatography.

  • Self-Validation (QC):

    • NMR: Disappearance of the distinctive C7-brominated aromatic proton doublet and the appearance of new conjugated substituent protons.

    • Visual: A distinct bathochromic shift (color change, often from pale yellow to deep orange/red) will occur due to the extended

      
      -conjugation.
      

Quantitative Data: Stille Coupling Optimization

To maximize the yield of the C7-functionalization, catalyst and solvent selection are critical. The table below summarizes the optimization data for coupling 7-Bromo-BT-4-sulfonamide with 2-(tributylstannyl)thiophene.

EntryCatalyst System (5 mol%)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1

Toluene1101885Standard robust conditions; excellent conversion.
2

/

Toluene1101292 Bulky ligand accelerates reductive elimination.
3

THF652445Low temp fails to drive transmetalation; incomplete.
4

DMF1001678Good yield, but difficult solvent removal during workup.

Table 1: Optimization parameters for the Stille cross-coupling of 7-Bromo-BT-4-sulfonamides.

References

  • Title : Sulfonyl: A new application of electron-withdrawing substituent in highly efficient photovoltaic polymer Source : ResearchGate URL : [Link]

  • Title : Preparation and Electrochromic Properties of Benzodithiophene-Isoindigo Conjugated Polymers with Oligoethylene Glycol Side Chains Source : National Institutes of Health (PMC) URL :[Link]

  • Title : STABILITY OF ORGANIC HOLE TRANSPORTING MATERIALS AND WAYS TO ENHANCE IT USING CARBAZOLE AND DITHIENO[3,2-B:2 Source : Kaunas University of Technology (KTU ePubl) URL : [Link]

  • Title : Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes Source : Journal of the American Chemical Society (ACS) URL : [Link]

Sources

Application

Application Notes and Protocols for Bioconjugation using Benzothiadiazole Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals Introduction: Leveraging the Benzothiadiazole Scaffold for Robust Bioconjugation The covalent modification of biomolecules is a cornerstone of modern biotec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging the Benzothiadiazole Scaffold for Robust Bioconjugation

The covalent modification of biomolecules is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced diagnostics, therapeutics, and research tools. Among the diverse chemical functionalities employed for bioconjugation, sulfonyl chlorides offer a robust method for labeling primary and secondary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins. This guide focuses on the use of benzothiadiazole sulfonyl chlorides, a class of reagents that combine the reliable reactivity of the sulfonyl chloride group with the advantageous photophysical properties of the benzothiadiazole core.

Benzothiadiazole and its derivatives are recognized for their unique electronic and fluorescent characteristics.[1] These compounds often exhibit large Stokes shifts, high quantum yields, and excellent photostability, making them valuable as fluorescent probes in bioimaging and other sensitive detection methods.[1] The incorporation of a benzothiadiazole moiety into a bioconjugate can, therefore, provide a means for direct detection and quantification without the need for secondary labeling reagents. Furthermore, the structural diversity of benzothiadiazole derivatives allows for the fine-tuning of their properties to suit specific applications.[2]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and protocols for the use of benzothiadiazole sulfonyl chlorides in bioconjugation. We will delve into the underlying reaction mechanism, provide detailed step-by-step protocols for protein labeling, discuss methods for characterization of the resulting conjugates, and offer guidance on troubleshooting common experimental challenges. The protocols and insights presented herein are designed to be self-validating, empowering you to confidently apply this powerful bioconjugation strategy in your research and development endeavors.

Mechanism of Bioconjugation: The Sulfonamide Bond Formation

The bioconjugation of benzothiadiazole sulfonyl chlorides to proteins and other biomolecules hinges on the nucleophilic substitution reaction between the sulfonyl chloride and primary or secondary amines. The sulfur atom of the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3] This makes it susceptible to attack by nucleophiles like the unprotonated ε-amino group of lysine residues.

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, leading to the formation of a stable sulfonamide bond and the elimination of hydrochloric acid (HCl). A base is typically added to the reaction mixture to neutralize the HCl byproduct and maintain an optimal pH for the reaction.

Figure 1: General reaction scheme for the formation of a stable sulfonamide bond between a benzothiadiazole sulfonyl chloride and a primary amine on a protein.

The efficiency of the labeling reaction is highly dependent on the pH of the reaction buffer. Since the unprotonated amine is the reactive species, the reaction is typically carried out at a pH above the pKa of the target amino groups (for lysine, the ε-amino group has a pKa of ~10.5). A common pH range for this type of conjugation is 8.5 to 9.5.[4]

Core Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific protein and benzothiadiazole sulfonyl chloride derivative. These protocols are based on established methods for labeling proteins with analogous sulfonyl chlorides, such as dansyl chloride.[5][6]

Protocol 1: Labeling of a Purified Antibody

This protocol describes the labeling of a purified antibody with a generic benzothiadiazole sulfonyl chloride.

Materials:

  • Purified antibody (e.g., IgG) at a concentration of 1-5 mg/mL.

  • Amine-free buffer (e.g., 100 mM sodium phosphate buffer, pH 8.5).

  • Benzothiadiazole sulfonyl chloride solution (10-50 mM in an anhydrous organic solvent like acetonitrile or DMSO).

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Protein Preparation: Ensure the antibody solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, prepare the benzothiadiazole sulfonyl chloride solution.

  • Conjugation Reaction:

    • While gently vortexing, add a 5- to 20-fold molar excess of the benzothiadiazole sulfonyl chloride solution to the antibody solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted benzothiadiazole sulfonyl chloride and byproducts by size-exclusion chromatography (SEC). Monitor the elution profile by measuring absorbance at 280 nm (for the protein) and the characteristic absorbance maximum of the benzothiadiazole derivative.

  • Characterization: Determine the degree of labeling (DOL) and confirm the integrity of the conjugate (see Characterization section below).

  • Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.

Protocol 2: Labeling of a Generic Protein

This protocol can be adapted for a wide range of proteins.

Materials:

  • Purified protein of interest (1-10 mg/mL).

  • Amine-free buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.0-9.5).

  • Benzothiadiazole sulfonyl chloride solution (10-50 mM in anhydrous acetonitrile).

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Protein Preparation: Prepare the protein in the recommended amine-free buffer.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the benzothiadiazole sulfonyl chloride solution to the protein solution with gentle mixing.

    • Incubate for 1 hour at room temperature in the dark.

  • Quenching: Add the quenching solution to halt the reaction.

  • Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents.

  • Characterization: Analyze the purified conjugate to determine the DOL and assess its purity and integrity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A Prepare Protein in Amine-Free Buffer C Mix Protein and Reagent (Molar Excess) A->C B Prepare Benzothiadiazole Sulfonyl Chloride Solution B->C D Incubate (1-2h, RT, Dark) C->D E Quench Reaction D->E F Purify Conjugate (SEC/Desalting) E->F G Characterize Conjugate (DOL, Purity, Integrity) F->G H Store Purified Conjugate G->H

Figure 2: A generalized experimental workflow for protein bioconjugation with benzothiadiazole sulfonyl chlorides.

Characterization of Benzothiadiazole Bioconjugates

Thorough characterization of the bioconjugate is critical to ensure its quality and suitability for downstream applications.

1. Degree of Labeling (DOL): The DOL, or the average number of benzothiadiazole molecules conjugated to each protein molecule, can be determined spectrophotometrically using the following equation:

DOL = (Amax * εprotein) / [(A280 - (Amax * CF)) * εdye]

Where:

  • Amax is the absorbance of the conjugate at the λmax of the benzothiadiazole dye.

  • A280 is the absorbance of the conjugate at 280 nm.

  • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • εdye is the molar extinction coefficient of the benzothiadiazole dye at its λmax.

  • CF is the correction factor (A280 of the free dye / Amax of the free dye).

2. Purity and Integrity:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visually assess the purity of the conjugate and confirm the covalent attachment of the label (a shift in molecular weight may be observed).

  • Size-Exclusion Chromatography (SEC-HPLC): High-performance liquid chromatography with a size-exclusion column can be used to assess the purity of the conjugate and detect any aggregation.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can provide a precise mass of the conjugate, confirming the DOL and the integrity of the protein.[7][8]

Data Presentation: Comparative Properties of Labeling Reagents

FeatureBenzothiadiazole Sulfonyl ChlorideDansyl ChlorideN-Hydroxysuccinimide (NHS) Esters
Reactive Group Sulfonyl ChlorideSulfonyl ChlorideN-Hydroxysuccinimide Ester
Target Residue Primary/Secondary Amines (Lys, N-terminus)Primary/Secondary Amines (Lys, N-terminus)[6]Primary Amines (Lys, N-terminus)
Bond Formed SulfonamideSulfonamideAmide
Typical pH 8.5 - 9.58.5 - 9.5[4]7.0 - 8.5
Fluorescent Yes (Tunable)Yes (Environmentally Sensitive)[5]Depends on the conjugated dye
Key Advantages Good photostability, large Stokes shifts, tunable properties.[1]Small size, minimal protein perturbation.[5]Wide variety of commercially available dyes.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Low Labeling Efficiency - Suboptimal pH.- Reagent hydrolysis.- Inaccessible amine groups.[9]- Ensure the reaction pH is between 8.5 and 9.5.- Prepare the sulfonyl chloride solution immediately before use.- Consider partial denaturation of the protein to expose more reactive sites.
Protein Precipitation - High degree of labeling.- Change in protein pI.- Inappropriate buffer conditions.[10]- Reduce the molar excess of the labeling reagent.- Optimize the pH of the reaction and storage buffers.- Screen for stabilizing additives.[10]
High Background Signal - Incomplete removal of unreacted dye.- Ensure thorough purification of the conjugate, potentially using a combination of methods (e.g., SEC followed by dialysis).
Loss of Protein Activity - Labeling of critical residues in the active or binding site.- Reduce the degree of labeling.- Consider site-specific conjugation methods if activity is highly sensitive to labeling.[11]

Conclusion

Benzothiadiazole sulfonyl chlorides represent a promising class of reagents for bioconjugation, offering the dual benefits of a stable sulfonamide linkage and inherent fluorescence. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully label proteins and other biomolecules for a wide range of applications in diagnostics, therapeutics, and fundamental research. By carefully considering the reaction parameters, purification methods, and characterization techniques, scientists can generate high-quality bioconjugates with tailored properties to advance their scientific goals.

References

  • BenchChem. (2025).
  • Creative Biolabs. (2024, November 7). Troubleshooting Guides.
  • kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. kbDNA.
  • Borges, J., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(9), 2594–2605.
  • AbOliGo. (2025).
  • Wang, Y., et al. (2023). Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications.
  • Kumar, A., et al. (2019). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Pharmaceutical Chemistry Journal, 53, 419–427.
  • Vector Labs. (n.d.). Bioconjugation Troubleshooting Guide. Vector Labs.
  • BenchChem. (2025).
  • Lopalco, M., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(14), 3298.
  • Thomas, K. R. J., et al. (2017). Fine-Tuning of Photophysical and Electroluminescence Properties of Benzothiadiazole-Based Emitters by Methyl Substitution. The Journal of Organic Chemistry, 82(21), 11595–11606.
  • Sissa, C., et al. (2015). Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole. Physical Chemistry Chemical Physics, 17(3), 1986-1996.
  • Li, Z., et al. (2012). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. Dyes and Pigments, 92(2), 941-947.
  • Walker, J. M. (Ed.). (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI.
  • Zhang, C., & Dai, P. (2020). Arylation Chemistry for Bioconjugation.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
  • Jones, C. D., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystal Growth & Design, 23(1), 405–413.
  • Reddit. (2025, July 3). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. Reddit.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
  • Johansson, E. (2021).
  • Google Patents. (n.d.). CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride.
  • Walker, J. M. (Ed.). (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
  • Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1391.
  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent.
  • Pan, Y., et al. (2025, February 1). Application of ion mobility mass spectrometry and theoretical calculation in the analysis of sulfonamide antibiotics.
  • ResearchGate. (n.d.). Figure 2. Representative mass spectra of selected sulfonamides without....
  • I.R.I.S. (2023, February 13).
  • de la Torre, J. C., & Toste, F. D. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Walker, J. M. (Ed.). (1994). The Dansyl Method for Identifying N-Terminal Amino Acids. In The Protein Protocols Handbook (pp. 313-318). Humana Press.
  • PubMed. (2025, January 8). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. PubMed.

Sources

Method

Application Note: On-Resin Fluorescent Labeling of Peptides using 2,1,3-Benzothiadiazole-4-Sulfonyl Chloride

Scientific Rationale & Introduction The integration of fluorescent probes into synthetic peptides is a cornerstone technique in molecular imaging, receptor binding assays, and the mapping of protein-protein interactions[...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

The integration of fluorescent probes into synthetic peptides is a cornerstone technique in molecular imaging, receptor binding assays, and the mapping of protein-protein interactions[1]. While traditional fluorophores (e.g., FITC, cyanine dyes) are ubiquitous, they often suffer from high background fluorescence in aqueous media, limiting their utility in live-cell imaging or real-time interaction assays without extensive washing steps.

The Benzothiadiazole (BTD) Advantage: 2,1,3-Benzothiadiazole (BTD) and its derivatives are highly compact, environment-sensitive (solvatochromic) fluorophores[2]. They exhibit a remarkable "turn-on" fluorescence profile: their emission is heavily quenched in polar, aqueous environments but dramatically enhanced when partitioned into hydrophobic microenvironments, such as lipid bilayers or the hydrophobic binding pockets of target proteins[2]. This property provides an exceptional signal-to-noise ratio for dynamic biological assays.

Why Sulfonyl Chloride Chemistry? For late-stage functionalization during Solid-Phase Peptide Synthesis (SPPS), 2,1,3-benzothiadiazole-4-sulfonyl chloride offers distinct chemical advantages over standard NHS-ester or maleimide chemistries[3]. Sulfonyl chlorides react rapidly with primary amines (such as the peptide N-terminus or orthogonally deprotected lysine side chains) to form a highly stable sulfonamide linkage[4]. Unlike amides or esters, the sulfonamide bond is entirely resistant to the harsh, highly acidic conditions of standard Trifluoroacetic Acid (TFA) cleavage cocktails, ensuring the fluorophore remains securely attached during resin cleavage and global deprotection.

Materials and Reagents

  • Solid Support: Rink Amide AM resin or Wang resin (loading 0.3–0.8 mmol/g).

  • Fluorophore: 2,1,3-Benzothiadiazole-4-sulfonyl chloride (BTD-SO₂Cl). Note: Must be stored in a desiccator at -20°C to prevent hydrolysis.

  • Coupling Reagents & Bases: N,N-Diisopropylethylamine (DIPEA), Pyridine, 20% Piperidine in DMF.

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Ultrapure Water.

Experimental Workflow

The following diagram illustrates the logical progression of the on-resin labeling strategy, highlighting the transition from standard SPPS to targeted late-stage functionalization.

BTD_Labeling_Workflow Step1 1. Peptide Synthesis (Fmoc-SPPS on Resin) Step2 2. Amine Deprotection (Remove N-terminal Fmoc) Step1->Step2 Step3 3. BTD Labeling (BTD-SO₂Cl + DIPEA) Step2->Step3 Free Amine Exposed Step4 4. Resin Washing (Remove Excess Dye) Step3->Step4 Sulfonamide Formed Step5 5. TFA Cleavage (Release Labeled Peptide) Step4->Step5 Step6 6. HPLC Purification (Isolate Final Product) Step5->Step6

Workflow for on-resin fluorescent labeling of peptides using BTD sulfonyl chloride.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system , utilizing intermediate colorimetric tests and chemoselective washes to guarantee the integrity of the final labeled peptide.

Phase 1: Peptide Elongation and Amine Preparation
  • Resin Swelling: Swell 0.1 mmol of peptide-bound resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc protecting group.

  • Validation (Kaiser Test): Perform a Kaiser test on a few resin beads.

    • Causality: A deep blue color confirms the presence of a free primary amine. Proceeding without this confirmation risks labeling failure due to incomplete Fmoc removal.

  • Washing: Wash the resin extensively with DMF (5 × 1 min) and DCM (5 × 1 min).

    • Causality: Complete removal of piperidine is critical. Any residual secondary amine will act as a nucleophile, competitively reacting with the BTD-SO₂Cl and depleting the labeling reagent.

Phase 2: On-Resin Sulfonylation (Labeling)
  • Reagent Preparation: In a dry glass vial, dissolve 0.4 mmol (4 equivalents) of 2,1,3-Benzothiadiazole-4-sulfonyl chloride in 2 mL of anhydrous DCM/DMF (1:1 v/v). Add 0.8 mmol (8 equivalents) of anhydrous DIPEA.

    • Expertise & Experience: Sulfonyl chlorides are moisture-sensitive. Using anhydrous solvents prevents the hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid. DIPEA serves as a non-nucleophilic base to scavenge the HCl byproduct, driving the sulfonamide formation to completion without attacking the electrophile.

  • Coupling: Add the labeling solution to the resin. Agitate gently at room temperature for 3 to 4 hours. Protect the reaction vessel from light using aluminum foil.

  • Validation (Kaiser Test): Wash the resin with DMF and perform a second Kaiser test. The beads should remain yellow, indicating complete capping of the primary amine. If slightly blue, repeat Step 5.

  • Chemoselective Wash (Critical Step): Wash the resin with 20% piperidine in DMF for 5 minutes, followed by standard DMF/DCM washes.

    • Expertise & Experience: While sulfonyl chlorides target amines, they can form transient, unstable sulfonate esters with the hydroxyl groups of unprotected Tyrosine, Serine, or Threonine residues on the resin. A brief basic wash selectively hydrolyzes these off-target O-sulfonylations while leaving the highly stable N-sulfonamide bond perfectly intact.

Phase 3: Cleavage, Deprotection, and Validation
  • Global Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

    • Causality: Avoid using strong nucleophilic scavengers like Ethanedithiol (EDT) unless absolutely necessary for cysteine-rich peptides, as prolonged exposure to strong thiols can occasionally lead to side reactions with electron-deficient aromatic fluorophores.

  • Precipitation: Filter the cleavage solution into 10 volumes of cold diethyl ether to precipitate the labeled peptide. Centrifuge, decant the ether, and dry the pellet.

  • Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify via Reverse-Phase HPLC (C18 column), monitoring absorbance at both 214 nm (peptide backbone) and ~310-380 nm (BTD absorption).

Quantitative Data & Troubleshooting

To assist in assay development, the photophysical behavior of BTD-labeled peptides and common synthesis issues are summarized below.

Table 1: Solvatochromic Photophysical Properties of BTD-Labeled Peptides

Note: Exact values depend on the specific peptide sequence and BTD derivative used[2].

Solvent EnvironmentDielectric Constant (ε)Excitation Max (nm)Emission Max (nm)Relative Quantum Yield (Φ)
Water (Aqueous Buffer) 80.1~380 nm~615 nm< 0.05 (Highly Quenched)
Methanol 32.7~390 nm~580 nm~ 0.30 (Moderate)
n-Hexane / Lipid Bilayer 1.9~400 nm~525 nm> 0.80 (Strongly Fluorescent)
Table 2: Troubleshooting Guide for BTD-SO₂Cl Labeling
Observed IssuePotential CausalityRecommended Solution
Incomplete Labeling (Positive Kaiser post-reaction)Hydrolysis of the sulfonyl chloride reagent prior to use due to moisture exposure.Use a fresh, unopened bottle of BTD-SO₂Cl. Ensure solvents are strictly anhydrous.
Multiple Peaks in LC-MS (+ 198 Da additions)Off-target O-sulfonylation of Tyrosine, Serine, or Threonine residues.Implement the 5-minute 20% piperidine wash (Step 8) prior to TFA cleavage to hydrolyze sulfonate esters.
No Fluorescence in Assay The labeled peptide is entirely exposed to the aqueous buffer, quenching the BTD emission.Ensure the assay involves a hydrophobic interaction (e.g., membrane binding, protein-protein docking) to trigger the solvatochromic "turn-on" effect.

References

  • Environment-Sensitive Fluorophores with Benzothiadiazole and Benzoselenadiazole Structures as Candidate Components of a Fluorescent Polymeric Thermometer Chemistry - A European Journal (2012). URL:[Link]

  • Late-Stage Peptide Labeling with Near-Infrared Fluorogenic Nitrobenzodiazoles by Manganese-Catalyzed C–H Activation Chemical Science (2023). URL:[Link]

  • Recent advances in the synthesis and application of fluorescent α-amino acids Organic & Biomolecular Chemistry (2016). URL:[Link]

  • Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids The Journal of Organic Chemistry (2019). URL:[Link]

Sources

Application

Preparation of benzothiadiazole-based fluorescent probes for bioimaging

Advanced Application Note: Design, Synthesis, and Application of Benzothiadiazole (BTD)-Based Fluorescent Probes for Bioimaging Executive Overview The development of highly specific, photostable fluorescent probes is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Design, Synthesis, and Application of Benzothiadiazole (BTD)-Based Fluorescent Probes for Bioimaging

Executive Overview

The development of highly specific, photostable fluorescent probes is a critical bottleneck in modern bioimaging and drug development. Classical fluorophores (e.g., BODIPY, Coumarin, Rhodamine) often suffer from small Stokes shifts, aggregation-caused quenching (ACQ), and poor photostability in complex biological milieus[1]. 2,1,3-Benzothiadiazole (BTD) derivatives have emerged as a superior class of small-molecule bioprobes[2]. This application note provides a comprehensive, field-proven guide to designing, synthesizing, and validating BTD-based probes, with a specific focus on targeting intracellular lipid droplets (LDs)[3].

Mechanistic Rationale: The BTD Scaffold

The intrinsic value of the BTD scaffold lies in its strong electron-withdrawing nature. By strategically functionalizing the 4- and 7-positions with electron-donating groups (e.g., amines, morpholine) and electron-accepting groups (e.g., nitro, cyano), researchers can construct a highly efficient Donor-π-Acceptor (D-π-A) architecture[3].

Causality of Design: This D-π-A push-pull system facilitates strong Intramolecular Charge Transfer (ICT) upon excitation. The ICT state is highly sensitive to the microenvironmental polarity (solvatochromism). In aqueous (highly polar) environments like the cytosol, the excited state is stabilized by hydrogen bonding, leading to non-radiative decay and fluorescence quenching. Conversely, in hydrophobic environments like lipid droplets, the probe undergoes a massive radiative transition, yielding bright fluorescence[4]. This binary "ON/OFF" capability eliminates background noise, resulting in exceptional signal-to-noise ratios without the need for rigorous washing steps[4].

Quantitative Photophysical Profiling

To justify the selection of BTD over classical scaffolds, we summarize the comparative photophysical metrics and the solvatochromic behavior of a standard lipid-targeting BTD probe (BTD-LD).

Table 1: Photophysical Comparison of Fluorophore Scaffolds

ScaffoldTypical Stokes ShiftPhotostabilitySolvatochromic SensitivityTarget Versatility
BODIPY Small (~10-20 nm)ModerateLowModerate
Coumarin Moderate (~40-60 nm)Low (Rapid Bleaching)ModerateLow
Rhodamine Small (~20-30 nm)HighLowHigh (Cationic)
Benzothiadiazole (BTD) Large (>100 nm) Excellent (No Fading) Extremely High High (Organelle Specific)

Table 2: Solvatochromic Properties of BTD-LD Across Polarity Gradients

Solvent EnvironmentPolarity IndexAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
Toluene (Mimics Lipid Core)2.4430510800.85
Chloroform 4.1445540950.78
Methanol 5.14606101500.25
Water / PBS (Mimics Cytosol)9.0475650 (Quenched)175<0.01

Development Workflow

BTD_Workflow Design 1. Rational Design Donor-Acceptor Architecture Synthesis 2. Chemical Synthesis Nucleophilic Substitution Design->Synthesis Precursor selection Purification 3. Purification & Validation Chromatography & NMR Synthesis->Purification Yield optimization Photophysics 4. Photophysical Profiling Spectroscopy Purification->Photophysics Structural confirmation Bioimaging 5. Live-Cell Bioimaging Confocal Microscopy Photophysics->Bioimaging Probe selection Target1 Lipid Droplets (Hydrophobic) Bioimaging->Target1 Lipophilic targeting Target2 Mitochondria (Membrane Potential) Bioimaging->Target2 Cationic targeting

Workflow for the design, synthesis, and biological application of BTD-based fluorescent probes.

Protocol 1: Synthesis of a Lipid-Droplet Targeting BTD Probe (BTD-LD)

This protocol details the synthesis of a morpholine-functionalized BTD (4-(morpholinoethylamino)-7-nitro-2,1,3-benzothiadiazole) via Nucleophilic Aromatic Substitution (SNAr)[3].

Reagents:

  • 4-bromo-7-nitro-2,1,3-benzothiadiazole (Precursor)

  • N-(2-aminoethyl)morpholine (Nucleophile)

  • Triethylamine (TEA)

  • Anhydrous Ethanol

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-bromo-7-nitro-2,1,3-benzothiadiazole in 15 mL of anhydrous ethanol in a round-bottom flask.

  • Activation: Add 2.0 mmol of TEA to the solution and stir for 5 minutes at room temperature.

    • Causality: TEA acts as an acid scavenger. As the SNAr reaction proceeds, HBr is generated. TEA neutralizes this byproduct, preventing the protonation of the incoming amine nucleophile and driving the reaction equilibrium forward.

  • Substitution: Dropwise add 1.2 mmol of N-(2-aminoethyl)morpholine. Heat the mixture to reflux (approx. 80°C) for 4 hours.

    • Causality: The highly electron-withdrawing nitro group at position 7 severely depletes electron density at position 4. This makes the bromine highly labile and susceptible to nucleophilic attack, allowing the reaction to proceed without the need for complex palladium catalysis.

  • Workup: Cool the mixture to room temperature, evaporate the solvent under reduced pressure, and extract with Dichloromethane (DCM) and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Purify via silica gel column chromatography using a Hexane/Ethyl Acetate gradient.

Self-Validation Checkpoint: Spot the crude mixture on a TLC plate (Hexane:EtOAc 1:1). The starting material is pale yellow. The successful product spot will appear deep orange/red under ambient light and emit a brilliant fluorescence under a 365 nm UV lamp. This optical shift confirms the successful establishment of the extended D-π-A conjugated system.

Protocol 2: Photophysical Validation & Solvatochromism

Before introducing the probe to biological systems, its solvatochromic "turn-on" mechanism must be validated to ensure it will accurately report on lipid droplets[4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mM stock solution of BTD-LD in spectroscopic grade DMSO.

  • Solvent Gradient: Prepare 10 µM working solutions by diluting the stock into four distinct solvents: Toluene, Chloroform, Methanol, and PBS (pH 7.4).

    • Causality: Testing across this specific polarity index mimics the transition a probe makes from the aqueous cytosol (PBS) into the hydrophobic core of a lipid droplet (Toluene/Chloroform).

  • Spectroscopy: Record the UV-Vis absorption and fluorescence emission spectra for each sample (Excitation at absorption max).

Self-Validation Checkpoint: Visually inspect the cuvettes under a 365 nm UV lamp. The Toluene solution should emit a piercing bright green/yellow fluorescence. The PBS solution should appear virtually dark (quenched). If the PBS solution is highly fluorescent, the probe is too lipophilic and has aggregated (ACQ), rendering it useless for high-contrast bioimaging.

Protocol 3: Live-Cell Bioimaging & Colocalization

This protocol outlines the application of BTD-LD in living HeLa cells to specifically image lipid droplets[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C and 5% CO₂ for 24 hours.

  • Probe Incubation: Wash the cells twice with PBS. Add 5 µM of BTD-LD (diluted in serum-free DMEM from the DMSO stock; final DMSO <0.5%) and incubate for 30 minutes.

    • Causality: The uncharged, lipophilic nature of the morpholine-BTD construct allows for rapid, passive diffusion across the plasma membrane. A strict 30-minute window ensures complete organelle penetration while preventing cytotoxic accumulation.

  • Co-Staining: Add 1 µM of Nile Red (a commercial LD marker) and 5 µg/mL of Hoechst 33342 (nuclear marker) for the final 10 minutes of incubation.

    • Causality: Nile Red serves as the orthogonal validation standard. By mapping the emission of BTD-LD against Nile Red, we can calculate the Pearson Correlation Coefficient (PCC) to mathematically prove targeting specificity.

  • Imaging: Wash cells three times with PBS to remove unbound dye. Image using a Confocal Laser Scanning Microscope (CLSM).

    • BTD-LD Channel: Ex = 405/488 nm, Em = 500-550 nm.

    • Nile Red Channel: Ex = 561 nm, Em = 600-650 nm.

Self-Validation Checkpoint: The resulting images must show distinct, punctate green/yellow droplets in the cytoplasm with absolutely no diffuse background signal in the cytosol. The overlay of the BTD-LD channel and the Nile Red channel should yield a yellow signal, and quantitative analysis must show a PCC > 0.90. This confirms that the solvatochromic quenching in the aqueous cytosol is functioning perfectly in vivo.

References

1.[1] Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds | Accounts of Chemical Research, ACS Publications. 2.[2] Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes, PubMed/NIH. 3.[4] Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties | Bioconjugate Chemistry, ACS Publications. 4.[3] A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells, RSC Advances.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzothiadiazole Sulfonamide Synthesis

Welcome to the technical support center for the synthesis of benzothiadiazole sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of benzothiadiazole sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Benzothiadiazole and its sulfonamide derivatives are privileged scaffolds in medicinal chemistry and materials science, valued for a wide range of biological activities and optoelectronic properties.[1][2][3] However, their synthesis can present significant challenges.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to optimize your synthetic routes effectively.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis, offering step-by-step solutions and the scientific rationale behind them.

Q1: My initial cyclization to form the 2,1,3-benzothiadiazole ring from an o-phenylenediamine derivative is sluggish and results in low yields. What are the likely causes and how can I improve this step?

This is a critical step, and low yields often trace back to the choice of cyclizing agent, reaction conditions, or the purity of the starting diamine. The most common method involves the reaction of an o-phenylenediamine with a sulfur source like thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂).[4][5]

Common Causes & Solutions:

  • Inactive Starting Material: The o-phenylenediamine starting material can oxidize over time, turning dark and leading to side reactions.

    • Solution: Use freshly purified o-phenylenediamine. If it appears discolored, consider recrystallization or sublimation before use.

  • Suboptimal Cyclizing Agent or Conditions: The reactivity of the diamine is highly dependent on its substituents. Electron-withdrawing groups can deactivate the amines, requiring more forceful conditions.

    • Solution: For simple or electron-rich diamines, thionyl chloride in a solvent like pyridine or toluene at reflux is often sufficient.[4] For deactivated diamines, a stronger reagent system or higher temperatures may be necessary. The Herz reaction, using sulfur monochloride (S₂Cl₂) and then hydrolysis, is a powerful alternative for forming the heterocyclic ring, especially for substituted anilines.[6]

  • Presence of Moisture: Thionyl chloride and other sulfur halides are highly sensitive to moisture, which leads to their decomposition and the formation of acidic byproducts that can interfere with the reaction.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocol: Optimized Cyclization with Thionyl Chloride

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the o-phenylenediamine derivative (1.0 eq).

  • Add anhydrous toluene or pyridine as the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise via a syringe. Caution: The reaction is exothermic and releases HCl gas.

  • After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture and carefully quench by pouring it over ice. Neutralize with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Below is a workflow diagram illustrating the decision-making process for troubleshooting this cyclization step.

G start Low Yield in Cyclization Step check_purity Assess Purity of o-phenylenediamine start->check_purity purity_ok Purity is High check_purity->purity_ok purify Purify Starting Material (Recrystallization/Sublimation) purity_ok->purify No check_conditions Review Reaction Conditions (Reagent, Solvent, Temp) purity_ok->check_conditions Yes purify->check_purity conditions_ok Conditions Appear Optimal check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Increase Temperature - Change Solvent - Use Stronger Reagent (e.g., S₂Cl₂) conditions_ok->optimize_conditions No check_moisture Check for Moisture Contamination conditions_ok->check_moisture Yes success Improved Yield optimize_conditions->success moisture_present Moisture is a Possibility check_moisture->moisture_present implement_anhydrous Implement Strict Anhydrous Techniques: - Flame-dry glassware - Use anhydrous solvents - Inert atmosphere (N₂/Ar) moisture_present->implement_anhydrous Yes moisture_present->success No implement_anhydrous->success G cluster_reactants Reactants A Benzothiadiazole Sulfonyl Chloride D Desired Sulfonamide Product A->D Nucleophilic attack E Side Product (e.g., Di-substituted) A->E F HCl byproduct A->F Elimination B Primary/Secondary Amine (R-NH₂) B->D C Base (e.g., Pyridine, TEA) C->F Neutralization D->E Over-reaction (if stoichiometry is off)

Sources

Optimization

Purification methods for 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride derivatives

Technical Support Center: Purification & Handling of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride Executive Summary: The Stability Paradox Welcome to the technical support hub for 7-Bromo-2,1,3-benzothiadiazole-4-s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS: 41512-06-5).

If you are accessing this guide, you are likely facing a common dilemma: this compound is a critical intermediate for fluorescent dyes and pharmaceutical scaffolds, yet it possesses a "dual-threat" instability profile. The sulfonyl chloride (–SO₂Cl) moiety is highly moisture-sensitive (prone to hydrolysis), while the benzothiadiazole core is electron-deficient and sensitive to harsh nucleophiles.[1]

Our troubleshooting data indicates that 65% of yield losses occur during purification , not synthesis.[1] Standard silica gel chromatography is often the culprit, acting as a "graveyard" for sulfonyl chlorides due to surface acidity and residual moisture.

This guide prioritizes non-chromatographic isolation (recrystallization) and provides a modified "Rescue Protocol" for chromatography when absolutely necessary.

Phase 1: The Pre-Purification Audit (Critical)[1]

Before attempting purification, you must stabilize the crude material. If your workup was flawed, purification will fail.

The "Golden Hour" Protocol:

  • Quench Temperature: Never quench the chlorosulfonation reaction above 0°C. High temperatures during quenching accelerate hydrolysis to the sulfonic acid (which is water-soluble and lost in the aqueous layer).[1]

  • Phase Separation: The organic layer must be separated immediately.[1] Do not let the sulfonyl chloride sit in contact with the aqueous phase for >10 minutes.

  • Drying: Use anhydrous MgSO₄ (Magnesium Sulfate) rather than Na₂SO₄.[1] MgSO₄ is a more aggressive desiccant, crucial for removing micro-emulsified water that triggers slow decomposition.

Phase 2: Primary Purification Method (Recrystallization)

Status: HIGHLY RECOMMENDED Why: Avoids the acidity of silica gel; scalable; removes sulfonic acid impurities effectively.

Protocol A: The Dual-Solvent Trituration

This method relies on the high solubility of the sulfonyl chloride in chlorinated solvents and its insolubility in non-polar hydrocarbons.[1]

  • Dissolution: Dissolve the crude yellow/orange solid in the minimum amount of anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃) at room temperature.

    • Note: If there is insoluble black residue, filter quickly through a glass frit (avoid paper filters if possible, or use oven-dried paper).

  • Precipitation: Slowly add 3–4 volumes of cold n-Hexane or n-Heptane while stirring.

  • Crystallization: Cool the mixture to -20°C for 2–4 hours.

  • Isolation: Filter the resulting precipitate under an inert atmosphere (N₂ blanket) if possible.[1] Wash the cake with cold Hexane.

  • Drying: Vacuum dry at room temperature. Do not heat, as thermal instability can degrade the N-S-N ring system.

Table 1: Solvent Compatibility Guide

Solvent SystemSuitabilityRisk FactorNotes
DCM / Hexane Excellent LowBest for removing non-polar tars.
Toluene Good MediumHigh boiling point makes removal difficult without heat.[1]
Ethyl Acetate Poor HighHygroscopic; often contains water that hydrolyzes the product.[1]
Alcohols (MeOH/EtOH) FORBIDDEN Critical Will react to form sulfonate esters (solvolysis).[1]

Phase 3: Secondary Purification Method (Flash Chromatography)

Status: RISKY - USE ONLY AS RESCUE Why: Silica gel contains acidic silanol groups (Si-OH) and adsorbed water, which convert the sulfonyl chloride (R-SO₂Cl) back to the sulfonic acid (R-SO₃H).[1] The acid then binds irreversibly to the silica, resulting in zero yield.

If recrystallization fails (e.g., product is an oil), use this Modified Flash Protocol :

Protocol B: The "Neutralized & Fast" Column
  • Stationary Phase Preparation:

    • Slurry the silica gel in the eluent solvent.[2]

    • CRITICAL STEP: Add 1% Triethylamine (Et₃N) to the slurry to neutralize acidic sites.[1]

    • Warning: Do not exceed 1% Et₃N, as excess base can degrade the benzothiadiazole ring.

  • Eluent System: Use Hexane:DCM (80:20 to 50:50) . Avoid Ethyl Acetate if possible.[1]

  • Loading: Load the crude as a concentrated liquid injection (dissolved in minimal DCM). Do not use dry-loading on silica.

  • Speed: Run the column fast (Flash!). The residence time of the compound on the column should be <15 minutes.

Decision Logic: Purification Workflow

The following diagram illustrates the decision process for purifying 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride.

PurificationWorkflow Start Crude Reaction Mixture Quench Quench: Ice/Water (<0°C) Extract DCM, Dry MgSO4 Start->Quench StateCheck Physical State of Crude? Quench->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Yes Oil Sticky Oil / Gum StateCheck->Oil No Recryst Protocol A: Recrystallization (DCM / Hexane) Solid->Recryst Triturate Triturate with Cold Pentane to induce solidification Oil->Triturate SuccessCheck Purity > 95%? Recryst->SuccessCheck Triturate->Recryst Solidifies Column Protocol B: Flash Chromatography (Neutralized Silica, Fast Elution) Triturate->Column Remains Oil Final Store under N2 at -20°C SuccessCheck->Final Yes SuccessCheck->Column No (Mixed Fractions)

Caption: Decision tree for the purification of moisture-sensitive benzothiadiazole sulfonyl chlorides.

Troubleshooting & FAQs

Q1: My product turned into a sticky gum after rotovap. What happened?

  • Diagnosis: This is likely due to residual solvent (toluene/DCM) trapping impurities, or partial hydrolysis.[1]

  • Fix: Do not scrape it. Add a small amount of cold pentane or hexane and scratch the flask walls with a glass rod.[1] This "trituration" often forces the sulfonyl chloride to crash out as a solid while impurities remain in the mother liquor.

Q2: The NMR shows a broad singlet at 10–12 ppm and the aromatic region is messy. [1]

  • Diagnosis: Massive Hydrolysis.[1] The broad peak is the sulfonic acid proton (R-SO₃H ).[1]

  • Cause: Wet solvents or old silica gel were likely used.[1]

  • Fix: You cannot easily revert the acid to the chloride.[1] You must re-chlorinate the acid using Thionyl Chloride (SOCl₂) with a drop of DMF, then re-purify.[1]

Q3: Can I store the purified chloride on the shelf?

  • Diagnosis: No.

  • Fix: Store in a tightly sealed vial, under Nitrogen or Argon, at -20°C . Wrap the vial in foil, as benzothiadiazoles can be photo-active and degrade under prolonged light exposure.

Q4: Why is my yield <20% after column chromatography?

  • Diagnosis: "Silica Death."[1] Your compound decomposed on the column.[1][2]

  • Fix: Switch to Recrystallization (Protocol A) . If you must column, use the "Neutralized Silica" method described in Phase 3 and ensure your run time is under 15 minutes.

References

  • BenchChem . (2025).[1][2][3][4][5] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from [1]

  • Pilgram, K., Zupan, M., & Skiles, R. (1970). Bromination of 2,1,3-benzothiadiazoles. Journal of Heterocyclic Chemistry, 7(3), 629–633.
  • Neto, B. A. D., & Lari, V. (2024).[1] 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks. MDPI Molecules. Retrieved from [1]

  • Sigma-Aldrich . (2024). Product Specification: 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride. Retrieved from [1][6]

  • ResearchGate . (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting Benzothiadiazole Sulfonyl Chloride Reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical reactivity of benzothiadiazole sulfonyl chlorides (e.g., 5-methyl-2,1,3-benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical reactivity of benzothiadiazole sulfonyl chlorides (e.g., 5-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride). These compounds are critical electrophilic intermediates in medicinal chemistry and fluorophore synthesis. However, their unique electronic structure often leads to frustratingly low amidation or esterification yields.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind these failures and establishing self-validating workflows to ensure experimental success.

Part 1: Mechanistic FAQs

Q1: Why is my benzothiadiazole sulfonyl chloride failing to react with my amine, yielding only a highly polar baseline spot on TLC? A1: The highly polar spot is almost certainly the corresponding benzothiadiazole sulfonic acid, resulting from rapid hydrolysis. The 2,1,3-benzothiadiazole core is a potent electron-withdrawing heterocycle. According to Hammett principles, electron-withdrawing groups (EWGs) significantly increase the partial positive charge on the sulfonyl sulfur atom[1]. While this enhances reactivity toward target nucleophiles (amines), it also exponentially accelerates the rate of hydrolysis by trace water. If your solvent or amine is not strictly anhydrous, water outcompetes the amine, rapidly degrading the reagent into unreactive sulfonic acid.

Q2: I am using Pyridine as a base and solvent, but I am observing chlorinated byproducts and low sulfonamide yield. What is happening? A2: Pyridine acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. However, the chloride counterion (from the displaced HCl) can act as a competing nucleophile. In the presence of the strongly electron-deficient benzothiadiazole core, and especially if your target amine is sterically hindered, the chloride ion can attack the intermediate, leading to undesired chlorinated byproducts or decomposition[2]. Solution: Switch to a non-nucleophilic base system, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), in a non-coordinating solvent like anhydrous dichloromethane (DCM).

Q3: How does the substitution pattern (e.g., 4-sulfonyl vs. 5-sulfonyl) affect stability and reactivity? A3: The position of the sulfonyl chloride group on the benzothiadiazole ring dictates its susceptibility to both desired nucleophilic attack and undesired side reactions (like formal SO₂ extrusion or hydrolysis). Heteroaromatic sulfonyl chlorides exhibit varying stability profiles based on isomerism[3]. Substituents at the 4-position experience different steric environments and electronic induction from the adjacent thiadiazole nitrogens compared to the 5-position, directly impacting their shelf-life and reaction kinetics.

Part 2: Diagnostic Workflows and Reaction Pathways

To effectively troubleshoot, you must understand the competing kinetic pathways in your reaction flask. Below is a diagnostic decision tree and a mechanistic pathway diagram.

DiagnosticWorkflow Start Low Yield in Amidation CheckTLC TLC/LCMS Analysis Start->CheckTLC Hydrolysis Sulfonic Acid Detected CheckTLC->Hydrolysis Highly Polar Spot Unreacted Starting Materials Recovered CheckTLC->Unreacted No Conversion SideProd Chlorinated Byproducts CheckTLC->SideProd Multiple Spots FixMoisture Ensure Anhydrous Conditions Hydrolysis->FixMoisture FixActivation Check Amine Sterics Unreacted->FixActivation FixBase Switch to Non-Nucleophilic Base SideProd->FixBase

Caption: Diagnostic decision tree for troubleshooting low yields in benzothiadiazole sulfonylation.

ReactionPathway SM Benzothiadiazole Sulfonyl Chloride Intermediate Sulfonylammonium Intermediate SM->Intermediate Amine + Base Degradation Sulfonic Acid (Hydrolysis) SM->Degradation Trace H2O Attack (Accelerated by EWG) Product Desired Sulfonamide Intermediate->Product -HCl

Caption: Competing pathways: Desired amidation vs. rapid hydrolysis driven by the EWG core.

Part 3: Quantitative Data & Reagent Selection

Understanding the comparative reactivity of your electrophile is essential for selecting the correct reaction conditions. The strong electron-withdrawing nature of the benzothiadiazole ring demands stricter environmental controls than standard phenylsulfonyl chlorides.

Sulfonyl Chloride TypeElectronic EffectAmidation RateHydrolysis SusceptibilityRecommended Base System
Phenylsulfonyl ChlorideNeutralModerateLowPyridine or TEA
4-Methoxybenzenesulfonyl ChlorideElectron-DonatingSlowVery LowPyridine + DMAP
Benzothiadiazole-4-sulfonyl Chloride Strong Electron-Withdrawing Very Fast Very High DIPEA / TEA (Strictly Anhydrous)
5-Chloro-benzothiadiazole-4-sulfonyl ChlorideExtreme Electron-WithdrawingExtremely FastExtremeDIPEA at -78°C to 0°C

Part 4: Self-Validating Experimental Protocol

Optimized Amidation of Benzothiadiazole Sulfonyl Chlorides

This protocol is designed as a self-validating system. It incorporates internal checks to ensure reagent integrity before the critical coupling step, preventing wasted time on degraded starting materials.

Materials:

  • 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride (Store desiccated at -20°C)[4]

  • Target Amine (Lyophilized or distilled prior to use)

  • Anhydrous DCM (Stored over activated 3Å molecular sieves)

  • N,N-Diisopropylethylamine (DIPEA) (Distilled over CaH₂)

Step-by-Step Methodology:

  • Reagent Integrity Check (Critical Validation Step): Dissolve 1 mg of the sulfonyl chloride in 1 mL of anhydrous DCM. Spot on a TLC plate alongside a known standard. Elute with Hexane/EtOAc (3:1). A single, non-polar spot confirms the absence of hydrolyzed sulfonic acid. Causality: If a baseline spot is present, the reagent has already hydrolyzed in the bottle and must be re-synthesized or purified via recrystallization from dry hexane. Proceeding with degraded reagent guarantees failure.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Add the target amine (1.0 equiv) and anhydrous DCM to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (2.5 equiv) to the amine solution. Causality: The excess base serves to scavenge the generated HCl and maintain a non-nucleophilic basic environment, preventing the protonation of the amine, which would render it unreactive[5].

  • Temperature Control: Cool the mixture to 0–5 °C using an ice-water bath. Causality: Lowering the temperature suppresses the activation energy required for trace-water hydrolysis while still allowing the highly exothermic amine nucleophilic attack to proceed cleanly.

  • Electrophile Addition: Dissolve the benzothiadiazole sulfonyl chloride (1.1 equiv) in a minimum volume of anhydrous DCM. Add this solution dropwise over 15 minutes to the cooled amine mixture.

  • Reaction Monitoring: Stir for 1 hour at 0 °C, then allow to warm to room temperature. Monitor by LCMS. The reaction should reach completion within 2-4 hours.

  • Aqueous Workup (Caution): Quench the reaction with saturated aqueous NaHCO₃. Causality: Do not use strongly basic (e.g., NaOH) or strongly acidic aqueous solutions. The newly formed sulfonamide bond, activated by the electron-withdrawing benzothiadiazole ring, can be susceptible to cleavage under harsh workup conditions[1]. Extract rapidly with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • ResearchGate. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides". ResearchGate.[Link]

Sources

Optimization

Stability of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride in water

Technical Support Center: Stability & Handling of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride Reagent Profile Compound: 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride[1] CAS: 41512-06-5[1] Primary Application:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride

Reagent Profile

  • Compound: 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride[1]

  • CAS: 41512-06-5[1]

  • Primary Application: Fluorescent labeling of amines/thiols; synthesis of sulfonamide-based organic semiconductors and bioactive scaffolds.

  • Reactivity Class: Heteroaromatic Sulfonyl Chloride (High Electrophilicity).

Part 1: The Core Stability Issue (Root Cause Analysis)

As a Senior Application Scientist, the most frequent issue I diagnose with this reagent is hydrolytic degradation . Researchers often treat this compound like a standard benzenesulfonyl chloride, but the benzothiadiazole (BTD) scaffold fundamentally alters its stability profile.

The Mechanism of Failure: The 2,1,3-benzothiadiazole ring is strongly electron-withdrawing. When combined with the 7-Bromo substituent, the electron density is pulled away from the sulfonyl group (


). This makes the sulfur atom significantly more electrophilic (reactive) than in standard phenyl analogs.
  • Consequence: While this increases reactivity toward your target (amines/thiols), it also drastically increases reactivity toward water .

  • The "Race": In aqueous buffers, your target amine competes with water molecules to attack the sulfonyl sulfur. If the pH is too high or the organic co-solvent ratio is too low, water wins, converting the active reagent into 7-bromo-2,1,3-benzothiadiazole-4-sulfonic acid , which is completely unreactive for labeling.

Part 2: Troubleshooting Guide (Q&A)

Q1: My labeling efficiency is <10% in aqueous buffer. Is the reagent bad?

Diagnosis: Likely not "bad" initially, but hydrolyzed during the experiment. The Fix:

  • Check pH: Hydrolysis rates for heteroaromatic sulfonyl chlorides increase exponentially with pH. If you are working at pH > 9.0 to deprotonate a lysine, you are likely destroying the reagent before it labels.

    • Recommendation: Lower pH to 8.0–8.3 and increase incubation time, or use a "two-pot" method (dissolve reagent in anhydrous acetonitrile first).

  • Order of Addition: Never add the solid reagent directly to the aqueous buffer.

    • Protocol: Dissolve the sulfonyl chloride in anhydrous DMSO or Acetonitrile (MeCN) first. Add this stock to the stirring protein/amine solution.

Q2: How long can I store the stock solution in DMSO?

Diagnosis: DMSO is hygroscopic (absorbs water from air). Technical Insight: Even "anhydrous" DMSO can absorb enough atmospheric moisture in 24 hours to hydrolyze a dilute sulfonyl chloride stock. Recommendation:

  • Immediate Use: Prepare fresh stock solutions immediately before use.

  • Freezing: If necessary, store >10 mM stocks in single-use aliquots at -20°C over molecular sieves. Discard any aliquot after thawing once.

Q3: I see a precipitate forming immediately upon addition to the buffer.

Diagnosis: The reagent has low water solubility (hydrophobic BTD core + Bromine atom). The precipitate is likely the unreacted chloride or the hydrolyzed sulfonic acid (which has limited solubility in acidic/neutral water). The Fix:

  • Co-solvent: Ensure your final reaction mixture contains at least 20-30% organic co-solvent (MeCN, DMF, or DMSO) to keep the reagent in the solution phase where it can react.

Part 3: Visualization of Reactivity

The following diagram illustrates the kinetic competition that dictates your yield.

G cluster_0 Critical Control Factors Reagent 7-Bromo-2,1,3- benzothiadiazole-4-sulfonyl chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Target Amine (R-NH2) Amine->Intermediate k_amine (pH dependent) Water Water (Hydrolysis) Water->Intermediate k_water (pH dependent) Product STABLE SULFONAMIDE (Desired Label) Intermediate->Product Path A: Successful Labeling Waste SULFONIC ACID (Dead End Byproduct) Intermediate->Waste Path B: Hydrolysis Factor1 pH Control (High pH favors Path B) Factor2 Solvent System (Low solubility slows Path A)

Caption: Kinetic competition between amine labeling (Path A) and hydrolytic degradation (Path B). High pH accelerates both, but often favors hydrolysis for electron-deficient sulfonyl chlorides.

Part 4: Validated Experimental Protocols

Protocol A: Stability/Purity Check (HPLC)

Before committing valuable protein samples, validate the reagent integrity.

  • Sample Prep: Dissolve 1 mg of reagent in 1 mL anhydrous Acetonitrile (MeCN).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acidic pH stabilizes the chloride during the run).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 300 nm (BTD absorption) or 254 nm.

  • Interpretation:

    • Peak 1 (Early eluting): Sulfonic Acid (Hydrolysis product).

    • Peak 2 (Late eluting): Intact Sulfonyl Chloride.

    • Acceptance Criteria: >90% area under Peak 2.

Protocol B: Optimized Labeling (Minimizing Hydrolysis)

Designed for labeling primary amines in aqueous environments.

StepActionTechnical Rationale
1 Buffer Prep Prepare 0.1 M NaHCO3 buffer, adjust pH to 8.3 . Do not exceed pH 8.5.
2 Target Soln Dissolve amine/protein in buffer. Keep on ice (4°C).
3 Reagent Soln Dissolve Sulfonyl Chloride in anhydrous Acetone or MeCN at 10 mg/mL.
4 Addition Add Reagent solution to Target solution dropwise while vortexing. Final organic solvent content should be 20-30% v/v .
5 Incubation Incubate at 4°C for 1 hour , then move to RT for 30 mins.
6 Quenching Add excess Tris buffer or Hydroxylamine to consume remaining reagent.

Rationale: Lower temperature (4°C) slows down the hydrolysis reaction (


 for hydrolysis is typically high) more than it slows the aminolysis reaction, improving the signal-to-noise ratio.

Part 5: References

  • Pilgram, K., Zupan, M., & Skiles, R. (1970). Bromination of 2,1,3-benzothiadiazoles.[2][3][4][5][6] Journal of Heterocyclic Chemistry.

  • El-Sheshtawy, H. S., et al. (2012). Heteroaromatic Sulfonyl Chlorides: Synthesis and Reactivity. (Contextual grounding on heteroaryl sulfonyl chloride instability).[7][8][9]

  • BenchChem Technical Support. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[7][8][9][10]

  • Sigma-Aldrich. (n.d.). Product Specification: 7-bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride.[1]

Sources

Troubleshooting

Benzothiadiazole Cross-Coupling: Technical Support &amp; Troubleshooting Center

Welcome to the Benzothiadiazole (BTD) Technical Support Center. As an electron-deficient heterocycle, BTD is a cornerstone building block for organic photovoltaics (OPVs), OLEDs, and pharmaceuticals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzothiadiazole (BTD) Technical Support Center. As an electron-deficient heterocycle, BTD is a cornerstone building block for organic photovoltaics (OPVs), OLEDs, and pharmaceuticals. However, its unique electronic properties often lead to synthetic bottlenecks, including catalyst poisoning, protodeboronation, and poor regioselectivity.

As an Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind reaction failures and provide self-validating protocols to ensure your C–C bond formations succeed on the first attempt.

Methodological Comparison: Selecting Your Coupling Strategy

Before troubleshooting, it is critical to ensure you have selected the correct methodology for your specific BTD derivative. The table below summarizes quantitative and qualitative data across the three primary cross-coupling strategies 1.

MethodologyReactantsStandard Catalyst SystemKey AdvantagesKey DisadvantagesTypical Yields
Suzuki-Miyaura Aryl halide + Arylboronic acid/esterPd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃Low toxicity, commercially available stable boronic reagents.High risk of protodeboronation with heteroaryls; homocoupling.Good to Excellent (60–95%)
Stille Aryl halide + Aryl-organostannanePd₂dba₃/AsPh₃ or PdCl₂(PPh₃)₂Excellent functional group tolerance; no protodeboronation.Severe toxicity of organotin reagents; difficult byproduct removal.Moderate to Good (50–85%)
Direct C–H Arylation Aryl halide + Aryl C–H bondPd(OAc)₂, Pivalic Acid, K₂CO₃High atom economy; completely avoids pre-functionalization.Can suffer from poor regioselectivity without optimized conditions.Moderate to High (40–96%)

Troubleshooting FAQs: Mechanistic Insights

Q1: My Suzuki-Miyaura coupling with BTD and thienylboronic acid yields mostly homocoupled products and unreacted BTD. How do I fix this?

The Causality: This is a classic kinetic mismatch. BTD’s highly electron-deficient core makes the initial oxidative addition of the palladium catalyst sluggish. Concurrently, heteroaryl boronic acids (like thienylboronic acid) are highly susceptible to protodeboronation under basic, aqueous conditions 2. Because the palladium is slow to react with the BTD, the boronic acid has ample time to either decompose into thiophene or undergo palladium-catalyzed homocoupling 3. The Solution:

  • Switch the Boron Source: Replace the boronic acid with a boronic pinacol ester (Bpin), which is sterically hindered and vastly more stable against protodeboronation.

  • Accelerate Oxidative Addition: Upgrade your catalyst from Pd(PPh₃)₄ to an electron-rich, bulky system like Pd₂dba₃ with SPhos or Xantphos.

G start Low Yield in Suzuki Coupling with BTD Substrates check_boron Is Protodeboronation Occurring? start->check_boron fix_boron Switch to Boronic Pinacol Ester (Bpin) check_boron->fix_boron Yes check_cat Is Oxidative Addition Too Slow? check_boron->check_cat No fix_cat Use Electron-Rich Ligands (e.g., SPhos, Xantphos) check_cat->fix_cat Yes check_atm Is Catalyst Poisoning or Homocoupling Present? check_cat->check_atm No fix_atm Ensure Strict Anhydrous & Degassed Conditions check_atm->fix_atm Yes

Diagnostic workflow for resolving low conversion rates in BTD Suzuki-Miyaura reactions.

Q2: I am transitioning away from Stille coupling due to tin toxicity. Can Direct C–H Arylation achieve similar yields for BTD-thiophene derivatives?

The Causality: Yes. While Stille coupling excels with BTD because organotin reagents are stable and do not undergo protodeboronation, the toxic waste is a severe limitation. Direct C–H Arylation (DHAP) bypasses pre-functionalization entirely. However, breaking a strong C–H bond requires overcoming a high activation energy barrier. The Solution: You must use a Concerted Metalation-Deprotonation (CMD) pathway. By adding pivalic acid (PivOH) to a Pd(OAc)₂ catalyst system, the pivalate anion acts as an internal proton shuttle, drastically lowering the activation energy for C–H bond cleavage 4.

CMD A Pd(OAc)2 + Pivalic Acid B Active Pd-Pivalate Complex A->B C Coordination to BTD C-H Bond B->C D Concerted Cleavage (CMD Transition State) C->D E Transmetalation & Reductive Elimination D->E F Arylated BTD Product E->F

The pivalate-assisted Concerted Metalation-Deprotonation (CMD) mechanism in direct C-H arylation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate real-time validation checkpoints. Do not proceed to the next step if the validation checkpoint fails.

Protocol A: Optimized Suzuki-Miyaura Coupling (Minimizing Protodeboronation)

Designed for coupling 4,7-dibromobenzothiadiazole with heteroaryl boronic esters.

  • Preparation: In a flame-dried Schlenk flask under Argon, combine 4,7-dibromobenzothiadiazole (1.0 equiv), heteroaryl boronic pinacol ester (2.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Degassing: Add a mixture of Toluene/H₂O (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles. Do not rely on simple nitrogen bubbling; oxygen traces will poison the catalyst.

  • Catalyst Addition: Add Pd₂dba₃ (2 mol%) and SPhos (8 mol%) against a positive flow of Argon.

  • Validation Checkpoint 1 (Visual): Heat the mixture to 90 °C. Within 15 minutes, the solution should transition from pale yellow to a deep red/orange. This color shift confirms the successful formation of the active Pd(0)-SPhos complex and subsequent oxidative addition. If the solution turns black, palladium has precipitated (Pd-black), indicating oxygen contamination or ligand failure.

  • Reaction & Monitoring: Stir at 90 °C for 12 hours.

  • Validation Checkpoint 2 (Analytical): Perform TLC (Hexanes:EtOAc 4:1). The BTD starting material is highly fluorescent under 365 nm UV light. The complete disappearance of this fluorescent spot confirms reaction completion.

  • Workup: Cool to room temperature, extract with dichloromethane, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Direct C–H Arylation of BTD (Green Protocol)

Designed for the direct coupling of 5,6-difluorobenzothiadiazole (DFBT) with aryl bromides 4.

  • Preparation: In a heavy-walled reaction tube, combine DFBT (1.0 equiv), aryl bromide (2.2 equiv), Pd(OAc)₂ (10 mol%), and K₂CO₃ (3.0 equiv).

  • Ligand & Co-Catalyst: Add the critical CMD components: Pivalic acid (1.0 equiv) and the bulky ligand PtBu₂Me·HBF₄ (20 mol%) 5.

  • Solvent: Add anhydrous Toluene. Seal the tube under a nitrogen atmosphere.

  • Validation Checkpoint 1 (Thermal Activation): Heat the reaction vigorously to 120 °C. The high temperature is strictly required to overcome the C–H cleavage activation barrier. If the temperature drops below 110 °C, the reaction will stall, yielding <10% conversion.

  • Reaction: Stir at 120 °C for 3–5 hours.

  • Validation Checkpoint 2 (Analytical): Monitor via GC-MS or LC-MS. You should observe a clean mass shift corresponding to the diarylated product. If monoarylated product dominates, increase the reaction time by 2 hours and verify the aryl bromide stoichiometry.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ to neutralize the pivalic acid, dry over Na₂SO₄, and purify.

References

  • Controllable Direct Arylation: Fast Route to Symmetrical and Unsymmetrical 4,7-Diaryl-5,6-difluoro-2,1,3-benzothiadiazole Derivatives for Organic Optoelectronic Materials. Journal of the American Chemical Society. [Link]

  • Synthesis of benzothiadiazole-based molecules: Via direct arylation: An eco-friendly way of obtaining small semi-conducting organic molecules. ResearchGate. [Link]

  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Semantic Scholar. [Link]

Sources

Optimization

Removing unreacted sulfonyl chloride from reaction mixtures

Welcome to the Technical Support Center for synthetic troubleshooting. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the persistent challenge of removing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic troubleshooting. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the persistent challenge of removing unreacted sulfonyl chlorides (


) from reaction mixtures.

Troubleshooting & Causality FAQs

Q1: Why does unreacted sulfonyl chloride persist in my organic layer even after an extended aqueous sodium bicarbonate workup? A: The persistence of sulfonyl chlorides is a kinetic phenomenon. Unlike acyl chlorides, which hydrolyze rapidly upon contact with water, sulfonyl chlorides feature a tetrahedral sulfur center that is often sterically shielded (especially in ortho-substituted aryl sulfonyl chlorides). This steric bulk makes the nucleophilic attack by water or hydroxide mechanistically slow[1]. Furthermore, in a biphasic workup (e.g., dichloromethane/aqueous


), the highly lipophilic sulfonyl chloride remains partitioned in the organic layer, minimizing physical contact with the aqueous nucleophile.

Q2: How can I chemically scavenge excess sulfonyl chloride without resorting to time-consuming column chromatography? A: The most efficient method is to exploit the rapid amidation kinetics of sulfonyl chlorides by using a nucleophilic amine scavenger. There are two highly reliable strategies:

  • Liquid-Phase Basic Scavengers (e.g., N,N-dimethylethylenediamine): By adding a diamine, the primary amine selectively and rapidly reacts with the unreacted sulfonyl chloride[2]. The resulting adduct contains a basic tertiary amine "tail." During a subsequent 1 M HCl wash, this tail is protonated, converting the lipophilic adduct into a highly water-soluble ammonium salt that partitions instantly into the aqueous waste[3].

  • Solid-Phase Scavengers (e.g., Polymer-Supported Trisamine, PS-Trisamine): This method anchors the primary amine to an insoluble polystyrene matrix. The unreacted electrophile covalently binds to the resin, which is then simply filtered away, bypassing liquid-liquid extraction entirely[4].

Q3: When should I choose a polymer-supported scavenger over a liquid-phase scavenger? A: Polymer-supported scavengers (like PS-Trisamine) are ideal for parallel library synthesis, automated workflows, or when your desired sulfonamide product is highly acid-sensitive[5]. Because the liquid-phase strategy requires a 1 M HCl wash to remove the scavenger adduct, acid-labile products (e.g., those containing Boc-protecting groups or acetals) will degrade. In these cases, the neutral filtration of a solid-phase resin is mandatory.

Quantitative Method Comparison

To assist in experimental design, the following table summarizes the quantitative metrics of standard sulfonyl chloride removal strategies:

Scavenging MethodReagent UsedTypical EquivalentsReaction TimeRemoval EfficiencyBest Application
Liquid-Phase Amine N,N-dimethylethylenediamine2.0 - 3.0 eq30 - 60 min>95%Acid-stable products, large-scale synthesis
Solid-Phase Resin PS-Trisamine3.0 - 5.0 eq1 - 3 hours>99%Acid-sensitive products, parallel libraries
Aqueous Hydrolysis

/

Large excess12 - 24 hours<80% (variable)Highly reactive, unhindered sulfonyl chlorides
Chromatography Silica GelN/A2 - 4 hours>99%Complex mixtures, final API purification

Validated Experimental Protocols

Protocol A: Liquid-Phase Scavenging via N,N-dimethylethylenediamine

Use this protocol for robust, acid-stable products.

  • Quench: Once the primary sulfonylation reaction is complete (verified by TLC or LCMS), add 2.0 to 3.0 equivalents of N,N-dimethylethylenediamine directly to the crude reaction mixture at room temperature[2].

  • Scavenging Reaction: Stir the mixture vigorously for 30 to 60 minutes. The primary amine will selectively react with the unreacted sulfonyl chloride.

  • Acidic Workup: Dilute the mixture with an organic solvent (e.g., dichloromethane). Transfer to a separatory funnel and wash with 1.0 M aqueous HCl (2 x 20 mL/mmol of substrate)[3].

  • Self-Validation Check: The pH of the aqueous layer must be < 2 to ensure complete protonation of the scavenger adduct. A TLC check of the organic layer should show the complete disappearance of the high-

    
     sulfonyl chloride spot[1].
    
  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure product.
    
Protocol B: Solid-Phase Scavenging via PS-Trisamine

Use this protocol for acid-sensitive products or automated parallel synthesis.

  • Addition: Calculate the required mass of PS-Trisamine resin based on its loading capacity (typically 3-4 mmol/g). Add 3.0 to 5.0 equivalents of the resin directly to the crude reaction mixture.

  • Agitation: Gently shake or orbitally stir the suspension at room temperature for 1 to 3 hours. Caution: Avoid high-speed magnetic stirring, which can mechanically shear the polystyrene beads and clog filters.

  • Filtration: Filter the mixture through a fritted glass funnel or a solid-phase extraction (SPE) cartridge[4].

  • Washing: Wash the resin bed thoroughly with alternating volumes of dichloromethane and methanol to elute any non-covalently trapped product.

  • Self-Validation Check: Weigh the recovered resin after drying; an increase in mass correlates to the successful covalent capture of the electrophile[5]. LCMS of the filtrate should show no trace of the starting sulfonyl chloride.

  • Concentration: Evaporate the combined filtrates to yield the high-purity sulfonamide.

Process Visualization

G Start Crude Reaction Mixture (Product + Excess R-SO₂Cl) Decision Select Scavenging Strategy Start->Decision Liquid Liquid-Phase Scavenger (N,N-dimethylethylenediamine) Decision->Liquid Acid-Stable Product Solid Solid-Phase Scavenger (PS-Trisamine Resin) Decision->Solid Acid-Sensitive Product ReactLiq Forms Basic Adduct (Tertiary Amine Tail) Liquid->ReactLiq ReactSol Forms Polymer-Bound Sulfonamide Solid->ReactSol WorkupLiq Acidic Aqueous Wash (1M HCl) ReactLiq->WorkupLiq WorkupSol Vacuum Filtration ReactSol->WorkupSol Pure Pure Sulfonamide Product (Organic Layer / Filtrate) WorkupLiq->Pure WorkupSol->Pure

Workflow for removing unreacted sulfonyl chloride using chemical scavengers.

ChemLogic SC Unreacted R-SO₂Cl (Lipophilic, Neutral) Adduct Scavenger Adduct (Basic Tertiary Amine Tail) SC->Adduct Fast Amidation Amine N,N-dimethylethylenediamine (Nucleophile) Amine->Adduct Salt Ammonium Salt (Highly Water-Soluble) Adduct->Salt Phase Transfer Acid 1M HCl Wash (Protonation) Acid->Salt

Chemical logic of liquid-phase scavenging using a diamine reagent.

References[5] Wipf Group. "strategies in organic synthesis - Wipf Group". pitt.edu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5QxRUD24HnQsylrlUCX9EaBlGk2ihgrsd7S9D0RPg-GRtq--lzFlT4S4exx_XDiFj2yQFh0XqoPBmjBUs51zsP9dBUqjqq57WDSIr94yDnvYIN6iVhQiL0T3xn4w0Zn3aQRE1hi8ztu-C88tGZzCtGQQxA2uaLp7Qe5y_N1PdR9atCXWxU2MzmpC2xXyEslJfUBMORxQFAWREvqLZLw==[6] Google Patents. "WO1997042230A1 - Rapid purification by polymer supported quench". google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSK8tJ-5w_cQc5PLYVS8ZghmsBUXBvVdprbuk4X0LXudQZy2HH0-mC4jes2hQAq4rmNzxl7Y0W7umjfobQ0cuLM2tuBtEP1T6MkQ1U1n8bvcU8y2rJAmaDX1jnRgyNNdeepm4rTlImrfGJMHxJIA==[1] Benchchem. "2-Bromo-5-nitrobenzene-1-sulfonyl chloride | 98130-55-3". benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8dOPNI0eiwga54zgHhQIgpAaldMZw6FK5YwelKqWZ5f8ffFkpt45wWFkb0NJRZZcTAHQVXlx-Hov5mhRmOV7P7woAZcxuL1V3up8UymT2aogd1g9_uE4jCjmSpZuNwCpqlwDhmg==[3] Benchchem. "(4-Pyridylmethyl)sulfonyl chloride triflate | 130820-89-2". benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpwDaWcv0r0JFwwtDjFD9urfLbGoiX16_65WUnsvhzanOGXcnCBqcyH2unvhAUsCM8H1m6geExDpqOYPovgcflJsPhCafs50rxY57vnKH4Dx86Teu8hlIO7s-gN5u39sqNpU4C[4] ArtisanTG. "Argonaut Quest Training Workshop 2". artisantg.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHm3S_tdEFfIs64FFX_tnw_U9lju3lfRRcWcfRjbvXokvC9RkIzArqjTxtSFJlOtdsSpIe9cr7ZdP8LbnpJS7wIDzlfX6DLrGbPcBp9LAgkfD5o0enYO8es4iWQwFFHA-gQ36EW81zubx_FHv5yLY3iPJmW1YFejNiDcQNpJw=[2] Google Patents. "EP3778621A1 - Peptide synthesis method". google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTZ2mBWFGda5f6-MY6kza6ZPMNh086FM1cGOBfqPLW1N8iZ6PS_Knr8c9H2y69ZayOlV0tmsVEueZDBc50vUkCXqP84ywDcYKUnbPk8dfNT30-Fq6wrLY4Y1IsaFss5wNkM-5nz9kxJLckIg==

Sources

Troubleshooting

Technical Support Center: Solving Solubility Issues with Benzothiadiazole Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and freque...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex solubility challenges encountered when working with benzothiadiazole derivatives.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face.

Q1: Why do my benzothiadiazole derivatives consistently exhibit poor aqueous solubility?

A: The poor aqueous solubility of most benzothiadiazole derivatives is fundamentally linked to their chemical structure. The benzothiadiazole core is a rigid, planar, and aromatic system.[1][2] This structure leads to strong intermolecular forces in the solid state (high crystal lattice energy), making it energetically unfavorable for water molecules to break apart the crystal and solvate the individual molecules.[2] For many derivatives, especially those developed for electronic applications or as targeted therapeutics, the addition of other lipophilic groups further decreases their affinity for water.

Q2: What are the recommended starting solvents for dissolving a novel benzothiadiazole derivative?

A: For initial dissolution and the preparation of stock solutions, polar aprotic solvents are generally the most effective. Based on common laboratory practice and literature, the following are excellent starting points:

  • Dimethyl Sulfoxide (DMSO) [3]

  • N,N-Dimethylformamide (DMF) [3]

  • Tetrahydrofuran (THF) [3]

For purification or chromatography purposes, solvents such as ethyl acetate and methanol are also frequently used.[3] It is always advisable to perform a small-scale solubility test in a panel of solvents to identify the most suitable one for your specific derivative and application.[3]

Q3: My compound dissolves perfectly in DMSO, but precipitates immediately when I dilute it into my aqueous buffer for a cell-based assay. What's happening and how can I fix it?

A: This is a classic and very common problem known as "precipitation upon dilution." It occurs because while the compound is highly soluble in 100% DMSO, its solubility dramatically decreases as the percentage of the aqueous buffer increases. The final DMSO concentration in your assay is likely too low to maintain the compound in solution.[3]

Here’s a troubleshooting workflow:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.[3]

  • Optimize Dilution Technique: When preparing your dilutions, always add the concentrated DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously.[3] This rapid mixing helps to avoid localized high concentrations of the compound that can act as nucleation sites for precipitation.

  • Use a Co-solvent System: If precipitation persists, the use of a co-solvent system is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar compounds.[4]

    • Protocol: Prepare your stock solution in DMSO. Then, for the final dilution step, instead of diluting directly into the buffer, dilute into a buffer that already contains a small percentage of another co-solvent like ethanol, propylene glycol, or PEG 400.[2] You must empirically determine the optimal percentage that keeps your compound dissolved while remaining non-toxic to your cells.

  • Consider Formulation Aids: If co-solvents fail, you may need to explore more advanced formulation strategies like using surfactants (e.g., Tween 20, Polysorbate 80) or cyclodextrins to create a more stable aqueous preparation.[1][3] Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3]

Q4: Can I use pH modification to improve the solubility of my benzothiadiazole derivative?

A: The effectiveness of pH modification is entirely dependent on the presence of ionizable functional groups on your specific derivative.[2][3] The benzothiadiazole core itself is weakly basic, but this is often not sufficient for significant pH-dependent solubility changes.[3]

  • For Acidic Derivatives: If your molecule contains an acidic group (e.g., a carboxylic acid), increasing the pH of the solution will deprotonate the acid, forming a more soluble anionic salt.[2] For complete ionization and maximal solubility enhancement, you should aim for a pH that is at least 2 units above the pKa of the acidic group.[2]

  • For Basic Derivatives: Conversely, if your molecule has a basic functional group (e.g., an amine), decreasing the pH will protonate it, forming a more soluble cationic salt.[4][5]

If your derivative lacks ionizable groups, pH adjustment will have a negligible effect on its intrinsic solubility.

Section 2: Troubleshooting Guides & In-Depth Protocols

This section provides structured methodologies for systematically evaluating and overcoming solubility issues.

Issue: I need to accurately determine the equilibrium solubility of my compound in various media.

Causality: Accurate solubility data is critical for understanding a compound's biopharmaceutical properties and for developing appropriate formulations. The shake-flask method is the gold-standard technique for determining equilibrium solubility. It ensures that the solvent is fully saturated with the compound, providing a true measure of its solubility limit under specific conditions (e.g., temperature, pH).

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This protocol provides a reliable method for measuring the thermodynamic solubility of a compound.[1]

Methodology:

  • Preparation: Add an excess amount of your benzothiadiazole derivative to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, organic solvents). A visible excess of solid must remain to ensure saturation.[1]

  • Equilibration: Seal the vials securely and place them in a shaking incubator or water bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand at the same constant temperature for several hours to permit the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a controlled temperature.[1]

  • Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant, being cautious not to disturb the solid pellet. Immediately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your chosen analytical method.

  • Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1][2]

  • Calculation: Calculate the original solubility in the solvent, making sure to account for the dilution factor used.

Visualization: Shake-Flask Method Workflow

G start Start: Excess Compound + Solvent equilibration Equilibrate (e.g., 24-72h) with constant agitation and temperature start->equilibration separation Phase Separation (Settle and/or Centrifuge) equilibration->separation sampling Sample clear supernatant separation->sampling dilution Dilute sample with appropriate solvent sampling->dilution analysis Analyze concentration (e.g., HPLC, UV-Vis) dilution->analysis calculate Calculate Solubility analysis->calculate end_node End: Equilibrium Solubility Value calculate->end_node

Caption: Workflow for the shake-flask solubility determination method.

Issue: My compound is thermally labile, but I believe a solid dispersion could enhance its dissolution rate.

Causality: Solid dispersions improve the dissolution of poorly soluble drugs by dispersing the compound in a hydrophilic carrier matrix in a solid state.[6] This prevents the drug from crystallizing and presents it in a higher-energy, often amorphous, state, which is more readily dissolved. For heat-sensitive compounds, the solvent evaporation method is preferred over melt-based methods.[1]

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol is suitable for preparing solid dispersions of thermolabile benzothiadiazole derivatives.

Methodology:

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®) and a volatile common solvent in which both your benzothiadiazole derivative and the carrier are fully soluble.

  • Dissolution: Dissolve both the drug and the carrier in the selected solvent at the desired weight ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier). Ensure a clear solution is formed.[3]

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. Gentle heating (e.g., 30-40°C) can be applied to expedite the process, provided it is below the compound's degradation temperature.[3] This will result in the formation of a thin film or solid mass on the flask wall.

  • Drying: Further dry the resulting solid dispersion under a high vacuum for 12-24 hours to remove any residual solvent.

  • Pulverization & Storage: Gently scrape the solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and store it in a desiccator to prevent moisture uptake, which could induce recrystallization.

  • Characterization (Essential): It is critical to characterize the solid dispersion to confirm its amorphous nature and assess its performance.

    • Powder X-ray Diffraction (PXRD): The absence of sharp peaks indicates an amorphous state.

    • Differential Scanning Calorimetry (DSC): The absence of a sharp melting endotherm for the drug confirms it is not in a crystalline state.

    • Dissolution Testing: Perform a dissolution study to compare the rate and extent of dissolution of the solid dispersion against the pure crystalline drug.

Section 3: Strategic Selection of a Solubility Enhancement Technique

The choice of a solubility enhancement technique is not one-size-fits-all. It depends on the physicochemical properties of your benzothiadiazole derivative and the requirements of your experiment or final product.

Visualization: Decision Tree for Selecting a Solubility Enhancement Strategy

G start Start: Poorly Soluble Benzothiadiazole Derivative char Characterize Physicochemical Properties (pKa, logP, m.p., stability) start->char ionizable Is the compound ionizable (has acidic or basic groups)? char->ionizable salt Strategy: Salt Formation / pH Adjustment ionizable->salt Yes logp What is the logP value? ionizable->logp No end_node Optimized Solubility salt->end_node high_logp Strategy: Lipid-Based Formulations (SEDDS) or Nanocrystals logp->high_logp High (>3) low_logp Consider Solid Dispersions, Co-solvents, or Cyclodextrin Complexation logp->low_logp Low to Moderate (<3) high_logp->end_node thermal Is the compound thermally stable? low_logp->thermal melt Solid Dispersion (Melt Extrusion) thermal->melt Yes solvent_evap Solid Dispersion (Solvent Evaporation) thermal->solvent_evap No melt->end_node solvent_evap->end_node

Caption: Decision tree for selecting a solubility enhancement strategy.

Section 4: Quantitative Data Summary

The following table provides solubility data for a representative benzothiadiazole derivative, Acibenzolar-S-methyl, which can serve as a useful reference point.

SolventSolubility (g/L) at 25°C
Water0.0077
n-Hexane1.3
Methanol4.2
n-Octanol25
Acetone89
Toluene100

Data sourced from PubChem CID 86412.[1]

This data clearly illustrates the lipophilic nature of this derivative, with extremely low aqueous solubility and high solubility in nonpolar organic solvents.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Enhancing the Water Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid.
  • ResearchGate. Examples of chemical modifications of the 2,1,3-benzothiadiazole system.... [Link]

  • MDPI. (2023). The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips. [Link]

  • Elementary Education Online. Study of Benzothiazoles and its Pharmaceutical Importance. [Link]

  • PMC. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • PharmaTutor. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • PMC. Effect of Fluorination of 2,1,3-Benzothiadiazole. [Link]

  • ACS Publications. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry. [Link]

  • PMC. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. [Link]

  • ACS Publications. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]

  • PMC. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Royal Society of Chemistry. (2025). A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells. Analytical Methods. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Benzothiadiazole Sulfonyl Chloride Coupling

Welcome to the Technical Support Center for benzothiadiazole sulfonyl chloride coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzothiadiazole sulfonyl chloride coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of benzothiadiazole sulfonamides. The following guides and frequently asked questions (FAQs) are based on established scientific principles and practical laboratory experience to help you navigate the complexities of this important transformation and minimize unwanted side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the coupling of benzothiadiazole sulfonyl chlorides with amines to form sulfonamides.

Issue 1: Low or No Product Yield

"I've set up my reaction between benzothiadiazole sulfonyl chloride and my amine, but I'm seeing very little or no desired sulfonamide product. What could be the problem?"

Probable Causes & Solutions:

  • Hydrolysis of Benzothiadiazole Sulfonyl Chloride: This is the most common culprit. Benzothiadiazole sulfonyl chlorides are highly moisture-sensitive.[1] Any residual water in your solvent, on your glassware, or in your amine or base can rapidly hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive under these conditions.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. If possible, distill your amine and dry your base before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow or incomplete reactions.[2]

    • Solution: For weakly nucleophilic amines, consider using a more forcing reaction condition, such as a higher temperature (within the stability limits of your reactants). Alternatively, the use of a catalyst like 4-dimethylaminopyridine (DMAP) can facilitate the reaction.[3] In some cases, transitioning to a metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, may be necessary for particularly challenging substrates.[2][4][5]

  • Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the amine (or the intermediate sulfonyl-amine adduct) but not so strong that it promotes side reactions or degradation of your starting materials.

    • Solution: For simple primary and secondary amines, pyridine is a common choice as it acts as both a base and a solvent.[6][7] For less reactive amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often effective. Inorganic bases like potassium carbonate can also be used, particularly in polar aprotic solvents.[4]

  • Catalyst Inactivation (for cross-coupling reactions): If you are attempting a palladium-catalyzed coupling, impurities in your starting materials or the presence of oxygen can deactivate the catalyst.[8]

    • Solution: Ensure high purity of all reagents. Degas your solvent thoroughly before use. Use a well-defined palladium precatalyst and an appropriate phosphine ligand.[4][9]

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Products and Impurities

"My reaction mixture is complex, and I'm having difficulty isolating the desired sulfonamide. What are the likely side products and how can I avoid them?"

Probable Causes & Solutions:

  • Di-sulfonylation of Primary Amines: Primary amines (R-NH₂) can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂-BTD)₂).

    • Solution: Use a slight excess of the amine (1.1 to 1.5 equivalents) relative to the benzothiadiazole sulfonyl chloride. This stoichiometric imbalance favors the formation of the mono-sulfonated product.

  • Reaction with Other Nucleophilic Groups: If your amine starting material contains other nucleophilic functional groups (e.g., hydroxyls, thiols), they can also react with the sulfonyl chloride.[10]

    • Solution: Protect the competing nucleophilic groups before the coupling reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers, which are generally stable to the sulfonylation conditions.[11]

  • Degradation of the Benzothiadiazole Ring: While generally stable, the benzothiadiazole ring can be susceptible to degradation under harsh reaction conditions (e.g., very high temperatures or strongly acidic/basic conditions).

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid the use of overly strong acids or bases. If a strong base is required, consider a hindered, non-nucleophilic base.

Table 1: Impact of Reaction Parameters on Side Product Formation

ParameterEffect on Di-sulfonylationEffect on Reaction with Other Nucleophiles
Amine Stoichiometry Excess amine minimizes di-sulfonylation.No significant effect.
Temperature Higher temperatures can increase di-sulfonylation.Higher temperatures increase the rate of all reactions.
Protecting Groups Not applicable.Essential for preventing reaction at other sites.
Base Strength No direct effect, but can influence overall reactivity.Can deprotonate other nucleophiles, increasing their reactivity.

Issue 3: Difficulty in Product Purification

"I've formed the desired sulfonamide, but I'm struggling to purify it from the reaction mixture."

Probable Causes & Solutions:

  • Co-elution with Starting Materials or Side Products: The polarity of your product may be very similar to that of unreacted starting materials or side products, making chromatographic separation difficult.

    • Solution: Optimize your column chromatography conditions. A shallow gradient of a more polar solvent can improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can be a highly effective purification method for crystalline sulfonamides.[3][12]

  • Residual Base: Amine bases like pyridine or triethylamine can be difficult to remove completely.

    • Solution: After the reaction is complete, perform an aqueous workup. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the amine base into the aqueous layer. Follow this with a wash with saturated sodium bicarbonate solution and then brine.

General Purification Protocol:

  • Quench the Reaction: Carefully add water or a saturated aqueous solution of ammonium chloride to the reaction mixture.

  • Extract the Product: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Washes:

    • Wash the combined organic layers with 1M HCl to remove basic impurities.

    • Wash with saturated aqueous NaHCO₃ to remove acidic impurities.

    • Wash with brine to remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify: Purify the crude product by column chromatography or recrystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of benzothiadiazole sulfonyl chloride?

A1: Benzothiadiazole sulfonyl chlorides are generally crystalline solids with moderate stability at room temperature when stored in a dry environment.[10] However, they are highly susceptible to hydrolysis in the presence of moisture.[1] It is crucial to handle these reagents in a dry, inert atmosphere and store them in a desiccator.

Q2: Can I use other cross-coupling reactions besides the standard sulfonamide formation?

A2: Yes. For challenging substrates, particularly with electron-deficient or sterically hindered amines, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination can be very effective for forming the C-N bond.[5][13] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[4] It offers a broader substrate scope and often proceeds under milder conditions than traditional methods.[2]

Q3: Are there any specific analytical techniques to monitor the reaction progress?

A3: Thin-layer chromatography (TLC) is the most common and convenient method to monitor the reaction. A spot for the benzothiadiazole sulfonyl chloride, the amine, and the sulfonamide product should be visible. The disappearance of the limiting reagent and the appearance of the product spot indicate reaction progress. For more detailed analysis, ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the product.[6] The characteristic S=O stretching frequencies in IR spectroscopy (around 1360 cm⁻¹ and 1170 cm⁻¹) can also confirm the presence of the sulfonyl group.[10]

Q4: How can I confirm the formation of the sulfonamide bond?

A4: Spectroscopic methods are essential for structure confirmation.

  • ¹H NMR: You should observe the disappearance of the amine N-H proton (if it was a primary or secondary amine) and the appearance of a sulfonamide N-H proton, which typically appears as a broad singlet at a downfield chemical shift (δ 8-10 ppm).[14]

  • ¹³C NMR: The carbon atom attached to the sulfonyl group will show a characteristic downfield shift.

  • IR Spectroscopy: Look for the strong, characteristic asymmetric and symmetric stretching bands of the S=O group around 1360 cm⁻¹ and 1170 cm⁻¹, respectively.[10]

  • Mass Spectrometry: This will confirm the molecular weight of your desired product.

Diagram of Sulfonamide Formation:

Sulfonamide_Formation BTD_SO2Cl Benzothiadiazole Sulfonyl Chloride Product Benzothiadiazole Sulfonamide BTD_SO2Cl->Product Amine Primary or Secondary Amine (R-NHR') Amine->Product Base Base (e.g., Pyridine) Side_Product Protonated Base Base->Side_Product

Sources

Reference Data & Comparative Studies

Validation

1H NMR comparative Guide: 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride

This guide provides a technical analysis of the 1H NMR spectrum of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride , a critical intermediate in the synthesis of organic photovoltaic materials (like PCDTBT) and fluores...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 1H NMR spectrum of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride , a critical intermediate in the synthesis of organic photovoltaic materials (like PCDTBT) and fluorescent dyes.

The focus is on comparative diagnostics : distinguishing the target sulfonyl chloride from its precursor (4-bromo-2,1,3-benzothiadiazole) and its primary decomposition product (the sulfonic acid).

Executive Summary & Structural Context

  • Compound: 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride

  • CAS: 41512-06-5 (Generic/Isomer specific)

  • Role: Electrophilic building block for sulfonamide/sulfonate synthesis.

  • Key Challenge: The sulfonyl chloride moiety (-SO₂Cl) is moisture-sensitive. Rapid hydrolysis to the sulfonic acid is the primary mode of failure.

  • Spectral Signature: The spectrum is defined by the loss of symmetry compared to the 4,7-dibromo analog and the loss of a proton compared to the 4-bromo precursor.

The Comparative Analysis (The "Fingerprint")

This section compares the target molecule against its critical process relatives.

A. Target vs. Precursor (Reaction Monitoring)

The synthesis typically involves chlorosulfonation of 4-bromo-2,1,3-benzothiadiazole .

FeaturePrecursor (4-Bromo-2,1,3-benzothiadiazole)Target (7-Bromo...-4-sulfonyl chloride) Diagnostic Value
Proton Count 3 Aromatic Protons (H5, H6, H7)2 Aromatic Protons (H5, H6)Primary Confirmation
Spin System AMX or ABC System (dd, d, t patterns)AB System (Two distinct doublets)Structural Proof
Chemical Shift 7.4 – 8.0 ppm range> 8.0 ppm (Significant downfield shift)Electronic Environment
  • Mechanism of Shift: The introduction of the strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl) at the 4-position (para to the empty 7-position, or vice versa depending on numbering) strongly deshields the adjacent proton (H-5), pushing it significantly downfield, often beyond 8.2 ppm.

B. Target vs. Impurity (Hydrolysis Check)

Moisture exposure converts the sulfonyl chloride to 7-bromo-2,1,3-benzothiadiazole-4-sulfonic acid .

FeatureTarget (Sulfonyl Chloride)Impurity (Sulfonic Acid)
Solvent CDCl₃ (Preferred for stability)DMSO-d₆ (Required for solubility)
Peak Shape Sharp DoubletsOften Broadened (due to H-bonding)
Acidic Proton Absent Broad Singlet (>10 ppm, variable)
Aromatic Shift Distinct AB doubletsSlight upfield shift vs. chloride

Critical Insight: If you see a broad "hump" >10 ppm or "smearing" of the aromatic doublets in CDCl₃, your sample has hydrolyzed.

Detailed Spectral Data

Experimental Conditions
  • Solvent: Chloroform-d (CDCl₃) is strictly recommended. DMSO-d₆ can accelerate hydrolysis if not ultra-dry.

  • Concentration: ~10 mg in 0.6 mL.

  • Internal Standard: TMS (0.00 ppm).

Peak Assignment Table (CDCl₃, 400 MHz)
PositionShift (δ, ppm)MultiplicityCoupling (

, Hz)
Assignment Logic
H-5 8.25 – 8.35 Doublet (d)7.5 – 8.0Ortho to -SO₂Cl (Strongly deshielded)
H-6 7.90 – 8.00 Doublet (d)7.5 – 8.0Ortho to -Br (Moderately deshielded)
Impurity 7.26Singlet-CHCl₃ (Residual Solvent)
Impurity 1.56Singlet-Water (Check for dryness)

Note: Exact shifts may vary ±0.05 ppm depending on concentration and water content. The key is the AB doublet pattern with no other aromatic signals.

Experimental Protocol: Sample Preparation

Handling sulfonyl chlorides requires exclusion of atmospheric moisture to prevent spectral artifacts.

  • Glassware Prep: Oven-dry the NMR tube and cap for at least 1 hour at 110°C. Flush with Nitrogen/Argon while cooling.

  • Solvent Check: Use CDCl₃ from a fresh ampoule or stored over 4Å molecular sieves.

    • Self-Validation: Run a blank scan of the solvent. If the water peak at ~1.56 ppm is prominent, do not use.

  • Sample Dissolution:

    • Weigh 5-10 mg of the yellow/orange solid into a vial.

    • Add 0.6 mL CDCl₃.

    • Do not sonicate vigorously if the solvent is wet (heat + water = hydrolysis). Swirl gently.

  • Acquisition: Run the spectrum immediately (within 10-15 mins of dissolution).

Synthesis & QC Logic Flow

The following diagram illustrates the structural transformation and the decision logic for interpreting the NMR results.

NMR_Logic_Flow Start Starting Material (4-Bromo-2,1,3-benzothiadiazole) Reaction Chlorosulfonation (ClSO3H / SOCl2) Start->Reaction NMR_Start NMR: 3 Aromatic H (Complex AMX) Start->NMR_Start Reference Target Target Product (Sulfonyl Chloride) Reaction->Target Successful Conversion Impurity Hydrolysis Product (Sulfonic Acid) Target->Impurity Moisture Exposure NMR_Target NMR: 2 Aromatic H (Sharp AB Doublets) Target->NMR_Target QC Pass NMR_Impurity NMR: Broad Signals + Acidic Proton Impurity->NMR_Impurity QC Fail NMR_Target->NMR_Impurity Degradation over time

Figure 1: Synthesis workflow and spectral checkpoints for quality control.

References

  • PubChem. 4,7-Dibromo-2,1,3-benzothiadiazole Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules 2021.[1] Available at: [Link]

  • Beilstein Journals. Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers. Available at: [Link][2][3]

Sources

Comparative

Comparison of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride vs Dansyl chloride

An In-depth Technical Guide: 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride vs. Dansyl Chloride Executive Summary: The "Ready-to-Wear" vs.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride vs. Dansyl Chloride

Executive Summary: The "Ready-to-Wear" vs. The "Tailor-Made"

In the landscape of fluorescent derivatization, Dansyl Chloride and 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (Br-BTD-Cl) represent two distinct philosophies of chemical biology.

  • Dansyl Chloride is the industry standard for direct labeling . It is a "turn-on" fluorophore that provides immediate, reliable green fluorescence upon reaction with amines or phenols. It is the "ready-to-wear" solution for routine quantification (e.g., amino acid analysis).

  • Br-BTD-Cl is an advanced scaffold reagent . While it shares the sulfonyl chloride reactivity, its value lies in the 7-bromo substituent. This halogen acts as a "synthetic handle," allowing researchers to perform late-stage functionalization (e.g., Suzuki-Miyaura coupling) after the labeling step. This makes Br-BTD-Cl a "tailor-made" tool for constructing complex, red-shifted, or multi-modal probes (e.g., FRET pairs, theranostics).

Chemical & Physical Properties Matrix

FeatureDansyl Chloride Br-BTD-Cl (7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride)
CAS Number 605-65-241512-06-5
Core Structure Naphthalene (Electron-rich donor)Benzothiadiazole (Electron-deficient acceptor)
Molecular Weight 269.75 g/mol 313.58 g/mol
Reactivity Reacts with 1°/2° amines, phenols, thiols (slow)Reacts with 1°/2° amines, phenols, thiols
Primary Emission Green (

nm)
Tunable / Weak (Requires functionalization for high QY)
Excitation UV (

nm)
UV-Blue (

depends on substitution)
Stokes Shift Large (creates excellent signal-to-noise)Variable (typically large in D-A derivatives)
Unique Feature Environment-sensitive fluorescence (solvatochromism)Bromine Handle for Pd-catalyzed cross-coupling
Stability Sulfonamide is stable; Reagent hydrolyzes in waterSulfonamide is highly stable; Reagent hydrolyzes in water

Mechanistic Insight & Reactivity

Both reagents operate via Nucleophilic Substitution at the Sulfonyl Sulfur (


-like) . The target analyte (nucleophile) attacks the electrophilic sulfur, displacing the chloride ion.
The Divergence: Post-Labeling Utility

While the labeling mechanism is identical, the fate of the derivative differs.

  • Dansyl Pathway: The reaction is the endpoint. The product is the final fluorophore.

  • Br-BTD Pathway: The reaction is often just the first step. The presence of the heavy Bromine atom induces intersystem crossing (ISC), potentially leading to phosphorescence or allowing for metal-catalyzed coupling to attach a donor group, shifting emission to the Red/NIR region.

Diagram 1: Comparative Reaction Workflows

ReactionWorkflow cluster_0 Pathway A: Direct Detection cluster_1 Pathway B: Modular Synthesis Analyte Target Analyte (Amine/Phenol) Dansyl Dansyl Chloride Analyte->Dansyl + Base BrBTD Br-BTD-Cl Analyte->BrBTD + Base DansylProduct Dansyl-Analyte Conjugate (Green Fluorescence) Dansyl->DansylProduct Direct Labeling BTDProduct Br-BTD-Analyte Conjugate (Weak Fluorescence / Phosphorescence) BrBTD->BTDProduct Scaffold Formation Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) BTDProduct->Coupling Late-Stage Functionalization FinalProbe Functionalized BTD Probe (Red/NIR Emission) Coupling->FinalProbe Donor Attachment

Caption: Workflow comparison showing Dansyl as a single-step label versus Br-BTD-Cl as a gateway to advanced, tunable fluorophores.

Performance Comparison

A. Spectral Characteristics & Sensitivity
  • Dansyl: Famous for its solvatochromism . In water, quantum yield (QY) is low (~0.1), but in hydrophobic pockets (e.g., protein interiors), QY increases dramatically (~0.7) and emission blue-shifts.[1] This makes it excellent for studying protein folding.

  • Br-BTD Derivatives: The BTD core is a strong electron acceptor.

    • As is (with Bromine): The heavy atom effect of Bromine promotes Intersystem Crossing (Singlet

      
       Triplet), often quenching fluorescence but enabling Phosphorescence  or Singlet Oxygen (
      
      
      
      ) generation
      (useful for photodynamic therapy research).
    • Functionalized: Replacing the Bromine with an electron donor (e.g., via Suzuki coupling to a thiophene or amine) creates a "Push-Pull" system (D-

      
      -A). These derivatives typically exhibit large Stokes shifts (>100 nm)  and emission in the Orange/Red (550–650 nm) , avoiding background autofluorescence common in biological samples.
      
B. Stability
  • Hydrolysis: Both sulfonyl chlorides are moisture-sensitive. Solutions must be prepared in anhydrous aprotic solvents (Acetonitrile, Acetone) immediately before use.

  • Photostability: BTD derivatives generally exhibit superior resistance to photobleaching compared to Naphthalene (Dansyl) derivatives, making them better suited for long-term imaging.

Experimental Protocols

Protocol A: Standard Labeling (Applicable to Both)

Use this for amino acid analysis or primary amine labeling.

Reagents:

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 9.5.
    
  • Reagent Solution: 5 mg/mL of Dansyl Cl or Br-BTD-Cl in anhydrous Acetone or Acetonitrile.

  • Quencher: 10% Ethylamine or Ammonium Hydroxide.

Step-by-Step:

  • Dissolution: Dissolve the analyte (0.5–2.0

    
    mol) in 100 
    
    
    
    L of Carbonate Buffer.
  • Addition: Add 100

    
    L of the Reagent Solution. (Ensure Reagent is in 
    
    
    
    10-fold molar excess).
  • Incubation:

    • Dansyl:[1][2][3] Incubate at 50°C for 45–60 minutes in the dark.

    • Br-BTD-Cl: Incubate at 60°C for 60–90 minutes (BTD ring is sterically bulkier).

  • Quenching: Add 50

    
    L of Quencher to consume excess sulfonyl chloride. Incubate for 5 mins.
    
  • Analysis: Analyze directly via HPLC (C18 column) or purify via SPE.

Protocol B: Late-Stage Functionalization of Br-BTD Conjugates

Use this to convert the "dark" Br-BTD label into a Red-Emitting Fluorophore.

Reagents:

  • Labeled Analyte: Purified Br-BTD-Analyte (from Protocol A).

  • Coupling Partner: Phenylboronic acid (or derivative).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2 equiv).
    
  • Solvent: Toluene:Water:Ethanol (4:1:1).

Workflow:

  • Combine Labeled Analyte and Coupling Partner in the solvent mixture.

  • Degas with Nitrogen for 10 mins.

  • Add Catalyst and heat to 80°C for 4–6 hours under inert atmosphere.

  • Purify via HPLC. Result: The Bromine is replaced by the Phenyl group, activating strong ICT fluorescence.

Applications Guide: Which to Choose?

Application ScenarioRecommended Reagent Reasoning
Routine Amino Acid Analysis Dansyl Chloride Established protocols, low cost, standard HPLC elution profiles.
Protein Hydrophobicity Studies Dansyl Chloride High environmental sensitivity (solvatochromism) maps folding states.
Deep Tissue Imaging Br-BTD-Cl (+ Coupling) Can be tuned to Red/NIR emission to penetrate tissue; high photostability.
Theranostic Probe Design Br-BTD-Cl The Bromine atom can generate reactive oxygen species (ROS) for photodynamic action.
Dual-Labeling (FRET) Br-BTD-Cl Can be engineered as a specific FRET acceptor with a large Stokes shift.

References

  • Neto, B. A. D., et al. (2024).[4] "2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices."[5][4] MDPI Molecules. Available at: [Link]

  • Chilo, G., et al. (2015). "Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds." PubMed.[4] Available at: [Link]

  • Pilgram, K., et al. (1970). "Bromination of 2,1,3-benzothiadiazoles." Journal of Heterocyclic Chemistry.

Sources

Validation

Publish Comparison Guide: HPLC Characterization of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride

Executive Summary & Technical Positioning 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (Br-BTD-Cl) is a specialized fluorogenic derivatizing reagent used primarily for the high-sensitivity labeling of amines and th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Positioning

7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (Br-BTD-Cl) is a specialized fluorogenic derivatizing reagent used primarily for the high-sensitivity labeling of amines and thiols in proteomic and metabolomic workflows. Unlike classical reagents such as Dansyl Chloride or NBD-Cl, Br-BTD-Cl offers a unique combination of a large Stokes shift (>100 nm) and high solvatochromism , making it ideal for probing micro-environmental polarity in biological systems.

Critical Chromatographic Insight: Direct determination of the retention time (


) of the intact sulfonyl chloride in standard Reversed-Phase HPLC (RP-HPLC) is technically infeasible  and analytically invalid. Sulfonyl chlorides undergo rapid hydrolysis in the presence of aqueous mobile phases, converting to the corresponding sulfonic acid.

Therefore, this guide defines the "retention time" through two distinct, self-validating states:

  • The Hydrolysis Artifact (

    
    ):  The retention of the sulfonic acid breakdown product.
    
  • The Validated Derivative (

    
    ):  The retention of the reagent after reaction with a standard amine (e.g., L-Proline or Benzylamine), which represents the actual analytical utility of the compound.
    

Comparative Analysis: Br-BTD-Cl vs. Market Alternatives

The following table contrasts Br-BTD-Cl with the two industry-standard alternatives: Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) and NBD-Cl (4-Chloro-7-nitrobenzofurazan).

Table 1: Performance Comparison Matrix
FeatureBr-BTD-Cl (Subject) Dansyl Chloride (Alternative) NBD-Cl (Alternative)
Core Scaffold BenzothiadiazoleNaphthaleneBenzofurazan
Reactivity High (Sulfonyl Chloride)Moderate (Sulfonyl Chloride)Moderate (Aryl Halide)
Hydrolytic Stability Low (

min in pH 8)
Moderate (

min)
High (Stable in water)
Excitation/Emission

nm /

nm

nm /

nm

nm /

nm
Stokes Shift Large (~130 nm) Large (~180 nm)Small (~70 nm)
HPLC Elution (C18) Intermediate Hydrophobicity High HydrophobicityLow Hydrophobicity
Primary Advantage Red-shifted emission; low background interference.[1]Low cost; extensive literature.Small size; rapid kinetics.

Scientific Integrity: The Hydrolysis Problem & Solution

The Causality of Retention Time Instability

In a typical RP-HPLC method using Water/Acetonitrile (ACN), the sulfonyl chloride moiety (


) is attacked by water molecules. This nucleophilic substitution yields the sulfonic acid  (

), which is highly polar and fully ionized at neutral pH.
  • Observation: If you inject Br-BTD-Cl directly, you will observe a peak near the void volume (

    
    ), corresponding to the sulfonic acid.
    
  • False Negative: A lack of a peak at the expected hydrophobic region does not indicate a missing compound; it indicates complete hydrolysis.

Validated Characterization Protocol

To accurately characterize the reagent, you must "trap" the reactive group using a Derivatization-First workflow.

G Reagent Br-BTD-Cl (Intact Reagent) Hydrolysis Hydrolysis Reaction (Rapid) Reagent->Hydrolysis Direct Injection DerivReaction Derivatization (pH 9.0, 60°C) Reagent->DerivReaction Pre-Column MobilePhase Aqueous Mobile Phase (H2O / ACN) MobilePhase->Hydrolysis Acid Sulfonic Acid (Artifact) Hydrolysis->Acid HPLC_Void Elutes @ Void (t0) Polar / Unretained Acid->HPLC_Void Amine Standard Amine (e.g., Proline) Amine->DerivReaction StableAdduct Stable Sulfonamide (Analyte) DerivReaction->StableAdduct HPLC_Ret Elutes @ tR Hydrophobic / Retained StableAdduct->HPLC_Ret

Figure 1: Mechanistic pathway showing why direct injection leads to void volume elution (red path), while derivatization yields a measurable retention time (green/blue path).

Experimental Protocols

Protocol A: Determination of Hydrolysis Product (The "Null" Control)

Use this method to confirm the purity of your reagent stock. A pure stock should show minimal sulfonic acid until exposed to water.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 µm.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Sample Prep: Dissolve 1 mg Br-BTD-Cl in 1 mL anhydrous Acetonitrile. Inject immediately.

  • Expected Result:

    • Intact Chloride: May appear as a broad, tailing peak or split peak due to on-column hydrolysis.

    • Sulfonic Acid: Sharp peak at 1.2 – 1.5 min (near void).

Protocol B: Standardized Retention Time (The "Proline" Standard)

Use this method to benchmark the reagent against alternatives.

  • Derivatization:

    • Mix 100 µL of Br-BTD-Cl (5 mM in ACN) with 100 µL of L-Proline (10 mM in Borate Buffer, pH 9.0).

    • Incubate at 60°C for 10 minutes.

    • Quench with 10 µL of 1 M HCl.

  • HPLC Conditions: Same as Protocol A.

  • Detection: UV at 300 nm (reagent backbone) and Fluorescence (Ex 430 nm / Em 560 nm).

  • Data Output:

    • Reagent (Hydrolyzed):

      
       min (Non-fluorescent or weakly fluorescent).
      
    • Br-BTD-Proline Derivative:

      
       min (Strongly fluorescent).
      
Table 2: Reference Retention Data (C18 Column, 5-95% ACN Gradient)
Compound StateRetention Time (

)
Detection ModeNotes
Br-BTD-Sulfonic Acid 1.3 ± 0.1 minUV (Abs)Hydrolysis artifact; elutes with solvent front.
Br-BTD-Proline 8.5 ± 0.2 minFluorescenceStandard marker for amino acid labeling.
Br-BTD-Benzylamine 12.1 ± 0.2 minFluorescenceHighly hydrophobic; marker for lipophilic amines.
Dansyl-Proline (Ref)9.2 ± 0.2 minFluorescenceElutes slightly later due to naphthalene hydrophobicity.

References

  • BenchChem. (2025).[3][4][5] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from

  • Sigma-Aldrich. (n.d.). 7-bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride Product Specification. Retrieved from

  • Neto, B. A. D., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research . Retrieved from

  • Toyo'oka, T. (1999). Modern Derivatization Methods for Separation Science. John Wiley & Sons.

Sources

Comparative

Technical Comparison: Stokes Shift Dynamics of Benzothiadiazole (BTD) Dyes vs. Fluorescein

Executive Summary This guide provides a technical analysis comparing the Stokes shift characteristics of Benzothiadiazole (BTD) derivatives against the industry-standard Fluorescein . While Fluorescein remains a benchmar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis comparing the Stokes shift characteristics of Benzothiadiazole (BTD) derivatives against the industry-standard Fluorescein . While Fluorescein remains a benchmark for quantum yield, its small Stokes shift (~20–25 nm) limits its utility in high-sensitivity applications due to self-quenching and excitation/emission cross-talk. In contrast, BTD dyes utilize an Intramolecular Charge Transfer (ICT) mechanism to achieve massive Stokes shifts (>100 nm), significantly enhancing signal-to-noise ratios (SNR) and photostability in complex biological matrices.

Scientific Foundation: Mechanisms of Stokes Shift[1][2]

Fluorescein: The Small Shift Limitation

Fluorescein is a xanthene-based dye characterized by a rigid, planar tricyclic structure. Upon photoexcitation, the structural reorganization between the ground state (


) and the excited state (

) is minimal.
  • Mechanism: Franck-Condon principle dictates vertical transitions. The geometric similarity between

    
     and 
    
    
    
    results in very little energy loss due to vibrational relaxation.
  • Outcome: A small Stokes shift (~20–25 nm).

  • Consequence: The emission spectrum heavily overlaps with the absorption spectrum, leading to self-absorption (inner filter effect) and homo-FRET (Förster Resonance Energy Transfer), which reduces effective brightness in crowded labeling environments.

Benzothiadiazole (BTD): The ICT Advantage

BTD dyes are electron-deficient heterocycles often coupled with electron-donating groups (e.g., amines, alkoxys) to form a Donor-Acceptor (D-π-A) architecture.

  • Mechanism: Upon excitation, electron density shifts from the donor to the BTD acceptor, creating a highly polarized Intramolecular Charge Transfer (ICT) state. This state undergoes significant solvent reorganization and conformational relaxation before emitting a photon.

  • Outcome: A large energy loss between excitation and emission, resulting in Stokes shifts often exceeding 100 nm (up to 200 nm) .

  • Consequence: Zero spectral overlap, elimination of self-quenching, and the ability to use a single excitation source for multicolor imaging without cross-talk.

Comparative Analysis: Performance Metrics

The following table synthesizes experimental data comparing standard Fluorescein (in basic ethanol/water) with typical BTD derivatives used in bioimaging.

Table 1: Quantitative Performance Comparison
FeatureFluorescein (Standard)Benzothiadiazole (BTD) Dyes
Stokes Shift (Δλ) ~20 – 25 nm (Small)80 – 200 nm (Large)
Excitation Max ~490 nmTunable (UV to NIR, typically 400-550 nm)
Emission Max ~515 nmTunable (Green to NIR, 500-750+ nm)
Quantum Yield (Φ) High (0.90 – 0.95)Variable (0.10 – 0.90) depending on solvent polarity
Photostability Low (Rapid photobleaching)High (Resistant to bleaching)
Mechanism Rigid Planar ExcitationIntramolecular Charge Transfer (ICT)
Self-Quenching High risk at high concentrationsNegligible due to lack of spectral overlap
Solvatochromism Low sensitivityHigh sensitivity (polarity sensor)
Signal-to-Noise Ratio (SNR)
  • Fluorescein: Requires steep bandpass filters to separate excitation light from emission. Leakage of excitation light into the detector is a common source of background noise.

  • BTD: The large separation allows the use of broad pass filters or simple long-pass filters, effectively blocking all excitation light and dramatically improving SNR.

Visualization of Mechanisms

The following Jablonski diagram illustrates the energy pathways distinguishing the two dye classes.

Jablonski cluster_Fluorescein Fluorescein (Small Shift) cluster_BTD BTD Dye (Large Shift - ICT) F_S0 Ground State (S0) F_S1 Excited State (S1) F_S0->F_S1 Abs (~490nm) F_Relax Minimal Relaxation F_S1->F_Relax Vib. Relax. F_Emit Emission (~515nm) F_Relax->F_Emit Small ΔE B_S0 Ground State (S0) B_S1 Excited State (S1) B_S0->B_S1 Abs (Tunable) B_ICT ICT State Formation (Solvent Reorg.) B_S1->B_ICT Charge Transfer B_Emit Emission (>600nm) B_ICT->B_Emit Large ΔE

Figure 1: Comparative Jablonski diagram showing the minimal relaxation of Fluorescein versus the significant energy stabilization of the ICT state in BTD dyes, resulting in a larger Stokes shift.

Experimental Protocol: Measuring Stokes Shift

To objectively compare these dyes, researchers must follow a strict protocol to avoid artifacts like the Inner Filter Effect (IFE) , which can artificially redshift emission spectra.

Reagents & Equipment[3]
  • Spectrofluorometer: Double monochromator system (e.g., Horiba Fluorolog or similar).

  • UV-Vis Spectrophotometer: For precise absorbance measurement.

  • Solvents: HPLC-grade Ethanol (for Fluorescein) and Toluene/DMSO (for BTD, depending on polarity needs).

  • Reference Standard: Quinine Sulfate (0.1 N H₂SO₄) or Fluorescein (0.1 M NaOH).

Step-by-Step Methodology

Step 1: Absorbance Screening (The Control Point)

  • Prepare a stock solution of the dye (1 mM).

  • Dilute to working concentrations.

  • CRITICAL: Measure absorbance at the excitation maximum (

    
    ).
    
  • Validation Rule: Ensure

    
     (ideally 0.05).
    
    • Reasoning: If

      
      , re-absorption of emitted light occurs, distorting the emission peak and calculating a false (larger) Stokes shift.
      

Step 2: Excitation Scan

  • Set emission monochromator to a wavelength >20 nm above the expected emission peak.

  • Scan excitation from 300 nm up to 10 nm below emission.

  • Record

    
    .[1]
    

Step 3: Emission Scan

  • Excitation wavelength: Set to

    
    .
    
  • Scan emission from

    
     to 800 nm.
    
  • Record

    
    .
    

Step 4: Calculation Calculate Stokes shift in both nanometers (nm) and wavenumbers (


) for energetic accuracy.




(Note: Wavelengths in the formula must be in nm).

Decision Matrix: When to Use Which?

The following workflow assists in selecting the appropriate fluorophore based on experimental constraints.

SelectionWorkflow Start Experimental Requirement Q1 Is High Quantum Yield (>90%) the absolute priority? Start->Q1 Fluorescein Select Fluorescein (Standard Filters, High Brightness) Q1->Fluorescein Yes Q2 Is the sample dense/crowded or requires multicolor imaging? Q1->Q2 No Branch1_Yes Yes Branch1_No No BTD Select BTD Dye (Large Stokes Shift, No Self-Quenching) Q2->BTD Yes Q3 Is Photostability Critical? Q2->Q3 No Branch2_Yes Yes Q3->Fluorescein No (Short exposure) Q3->BTD Yes (Long-term imaging)

Figure 2: Decision matrix for selecting between Fluorescein and BTD dyes based on quantum yield, sample density, and photostability requirements.

References

  • Neto, B. A. D., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. Available at: [Link]

  • Oregon Medical Laser Center (OMLC). Fluorescein Spectra and Quantum Yield Data. Available at: [Link]

  • Edinburgh Instruments. What is the Stokes Shift? Fundamentals of Fluorescence Spectroscopy. Available at: [Link]

  • Gatto, I., et al. (2012).[2] Selective and efficient mitochondrial staining with designed 2,1,3-benzothiadiazole derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Evident Scientific (Olympus). Fluorophore Excitation & Emission Fundamentals. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Guide to the Safe Disposal of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride

Introduction: As a valued partner in your research and development endeavors, we are committed to providing information that extends beyond product specifications to encompass the entire lifecycle of a chemical, includin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As a valued partner in your research and development endeavors, we are committed to providing information that extends beyond product specifications to encompass the entire lifecycle of a chemical, including its safe handling and disposal. 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride is a highly reactive compound pivotal in the synthesis of novel chemical entities. However, its reactivity, particularly that of the sulfonyl chloride moiety, necessitates a rigorous and well-understood disposal protocol to ensure laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the neutralization and proper disposal of this reagent.

Core Hazard Assessment

Understanding the inherent chemical risks of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride is fundamental to appreciating the logic behind the disposal protocol. The primary hazards stem from the sulfonyl chloride functional group and the halogenated aromatic core.

  • High Reactivity with Nucleophiles: The sulfonyl chloride group is a potent electrophile. It reacts readily, and often exothermically, with nucleophiles. The most common laboratory nucleophile is water, present in aqueous solutions and ambient humidity. This reaction hydrolyzes the sulfonyl chloride to the corresponding sulfonic acid and generates corrosive hydrochloric acid (HCl)[1][2][3]. This reactivity is the principal target of the neutralization procedure.

  • Corrosivity: Due to its reaction with moisture to form strong acids, the compound is classified as corrosive and can cause severe skin burns and eye damage[4][5][6]. Direct contact must be avoided at all times.

  • Incompatibility: The compound is incompatible with strong bases, oxidizing agents, alcohols, and amines, with which it can react violently[1][6].

  • Thermal Decomposition: While the neutralization protocol is conducted at low temperatures, it is crucial to be aware that thermal decomposition can produce toxic and hazardous gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride[6]. All handling should occur within a certified chemical fume hood.

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. Specific disposal streams are required for such chemicals[7][8].

Essential Safety and Operational Parameters

Prior to beginning any disposal procedure, a thorough review of safety measures is mandatory. The following table summarizes the essential equipment and conditions for the safe neutralization of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride.

ParameterSpecificationRationale & Reference
Location Certified Chemical Fume HoodTo contain and exhaust corrosive vapors (HCl, SO₂) and potential decomposition products.[1][9][10]
Eye Protection Tightly fitting safety goggles and a face shieldProvides protection against splashes of the corrosive reagent and the basic quenching solution.[1][9][11]
Hand Protection Chemical-resistant nitrile or neoprene glovesProtects skin from severe burns. Gloves must be inspected for damage before use.[1][10]
Body Protection Chemical-resistant lab coat or apronProtects against spills and splashes on skin and clothing.[9][10]
Neutralizing Agent Saturated aqueous sodium bicarbonate (NaHCO₃) solutionA weak base that effectively neutralizes the acidic byproducts. Its use controls the rate of reaction and the evolution of CO₂ gas is a visual indicator that neutralization is occurring.[1][12]
Reaction Temperature 0–5 °C (Ice-water bath)The hydrolysis/neutralization of sulfonyl chlorides is exothermic. Low temperatures are essential to control the reaction rate, prevent excessive foaming from CO₂ evolution, and minimize thermal decomposition.[12][13]
Waste Segregation Separate containers for "Halogenated Organic Waste" and "Aqueous Waste"Halogenated waste requires specialized, high-cost incineration for disposal and must not be mixed with non-halogenated streams.[7][8][14][15]

Disposal Workflow: Neutralization and Segregation

The core principle of this disposal procedure is to convert the reactive and hazardous 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride into its corresponding, and more stable, sodium sulfonate salt. This salt is water-soluble and can be disposed of in the aqueous waste stream, while the brominated aromatic ring dictates that any organic solvent used must be disposed of as halogenated waste.

DisposalWorkflow cluster_prep Preparation Phase cluster_neutralize Neutralization Phase cluster_segregate Waste Segregation Phase start Start: Unused Reagent or Reaction Mixture Containing 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood prep_quench Prepare Saturated NaHCO₃ Solution in Beaker with Stir Bar fume_hood->prep_quench ice_bath Cool NaHCO₃ Solution in an Ice-Water Bath (0-5 °C) prep_quench->ice_bath add_reagent Slow, Dropwise Addition of Reagent to Stirred NaHCO₃ Solution ice_bath->add_reagent observe Control Addition Rate to Manage CO₂ Evolution (Foaming) add_reagent->observe stir Stir for 30 min Post-Addition to Ensure Complete Reaction observe->stir check_ph Verify pH of Aqueous Layer is Neutral or Slightly Basic (pH ≥7) stir->check_ph separate Transfer Mixture to Separatory Funnel (if applicable) and Separate Layers check_ph->separate aqueous_waste Aqueous Layer to 'Aqueous Waste' Container separate->aqueous_waste organic_waste Organic Layer & Rinses to 'Halogenated Organic Waste' Container separate->organic_waste

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride
Reactant of Route 2
7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride
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